Thioformin
Description
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Structure
3D Structure
Properties
CAS No. |
31335-60-1 |
|---|---|
Molecular Formula |
C2H5NOS |
Molecular Weight |
91.13 g/mol |
IUPAC Name |
N-hydroxy-N-methylmethanethioamide |
InChI |
InChI=1S/C2H5NOS/c1-3(4)2-5/h2,4H,1H3 |
InChI Key |
LSLVHNSGLHQBDX-UHFFFAOYSA-N |
SMILES |
CN(C=S)O |
Canonical SMILES |
CN(C=S)O |
Other CAS No. |
31335-60-1 |
Synonyms |
fluopsin N-methyl-N-thioformylhydroxylamine thioformin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thioformin: Chemical Structure, Properties, and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioformin, systematically known as N-hydroxy-N-methylmethanethioamide, is a sulfur-containing organic compound with emerging interest in the field of antimicrobial research. As a thiohydroxamic acid, it demonstrates the potential for unique biological activities, including the ability to form metal complexes with notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a discussion of its potential mechanism of action.
Chemical Structure and Identification
This compound is characterized by a central thiocarbonyl group bonded to a nitrogen atom which is, in turn, substituted with a hydroxyl and a methyl group. This structure classifies it as a member of the thiohydroxamic acids.
Chemical Structure:
H--C--N--OH + Lawesson's Reagent --> H--C--N--OH | | CH3 CH3
Caption: Workflow for investigating the antibacterial mechanism of this compound.
Experimental Protocols for Antimicrobial Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (standard antibiotic)
-
Negative control (broth with DMSO)
-
Sterility control (broth only)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include positive, negative, and sterility controls on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
This compound is a thiohydroxamic acid with demonstrated antimicrobial potential, both as a free ligand and as a component of metal complexes. While further research is needed to fully elucidate its physicochemical properties and specific mechanism of action, the available information suggests it is a promising scaffold for the development of novel antibacterial agents. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this intriguing molecule. The unique structural features of this compound, particularly the presence of the thioamide group, warrant continued investigation in the context of overcoming antimicrobial resistance.
An In-depth Technical Guide to Thioformin: IUPAC Name, Synonyms, and Core Technical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioformin, a molecule of significant interest in the scientific community, possesses notable biological activities. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity according to IUPAC nomenclature and a list of its common synonyms. The document delves into its physicochemical properties, summarizes its antibacterial and cytotoxic activities with quantitative data, and outlines its mechanism of action. Furthermore, this guide presents detailed experimental protocols for the assessment of its biological activity and proposes a potential synthetic route. Visual diagrams are provided to illustrate its mechanism of action and a proposed synthesis workflow, adhering to stringent visualization standards for clarity and precision.
Chemical Identity
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-hydroxy-N-methylmethanethioamide .
Synonyms
This compound is also known by several synonyms in scientific literature and chemical databases. The most prominent of these is Fluopsin C . Other recorded synonyms include:
-
Fluopsin
-
N-Methyl-N-thioformylhydroxylamine
-
N-hydroxy-N-methylthioformamide
-
Methanethioamide, N-hydroxy-N-methyl-
-
N-Methyl-N-hydroxythioxomethylamine
-
N-methyl-N-(thioformyl)hydroxylamine
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NOS | |
| Molecular Weight | 91.13 g/mol | |
| CAS Number | 31335-60-1 | |
| Canonical SMILES | CN(C=S)O | |
| InChI | InChI=1S/C2H5NOS/c1-3(4)2-5/h2,4H,1H3 | |
| InChIKey | LSLVHNSGLHQBDX-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound, particularly under its synonym Fluopsin C, has demonstrated potent biological activity, primarily as an antibacterial and cytotoxic agent.
Antibacterial Activity
Fluopsin C exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2] Its efficacy is highlighted by low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against clinically significant pathogens.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Klebsiella pneumoniae ATCC 10031 | 1.66 | 1.66 | [1] |
| Klebsiella pneumoniae KPN-19 (MDR) | 3.32 | 3.32 | [1] |
| Staphylococcus aureus | < 2 | < 2 | [2] |
| Enterococcus faecium | < 2 | < 2 | [2] |
| Extensively Drug-Resistant Acinetobacter baumannii (XDRAb) | 3.5 | - | [3] |
The primary mechanism of its antibacterial action is the disruption of the cytoplasmic membrane.[4][5][6] Electron microscopy studies have revealed that treatment with Fluopsin C leads to alterations in the cell wall, permeabilization of the cytoplasmic membrane, and eventual cell lysis.[2][4]
Cytotoxic Activity
In addition to its antibacterial properties, Fluopsin C has shown significant cytotoxic effects against human cancer cell lines. Studies on human breast adenocarcinoma cells (MCF-7 and MD-MBA-231) have shown that Fluopsin C induces a form of cell death known as oncosis.[2] This process is characterized by cellular swelling, membrane blebbing, and loss of membrane integrity.[2]
| Cell Line | IC₅₀ (µmol/L) at 24h | Reference |
| MCF-7 (Human breast adenocarcinoma) | 0.9 | [2] |
| MD-MBA-231 (Human breast adenocarcinoma) | 1.03 | [2] |
| HL7702 (Normal human hepatocytes) | 2.7 | [2] |
| Human mammary epithelial cells | 2.4 | [2] |
The mechanism of its cytotoxic action involves the induction of oxidative stress, a decrease in intracellular ATP levels, and a reduction in the mitochondrial membrane potential.[2] It is important to note that Fluopsin C also exhibits cytotoxicity against normal human cell lines, indicating a need for careful consideration in therapeutic applications.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from studies on the antibacterial activity of Fluopsin C.[1]
-
Bacterial Suspension Preparation: Inoculate the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no drug) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto an agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the cytotoxicity of Fluopsin C.[2]
-
Cell Seeding: Seed the target cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Synthesis
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Action
The primary antibacterial mechanism of this compound (Fluopsin C) involves the direct disruption of the bacterial cell envelope.
Caption: Mechanism of this compound's antibacterial action.
Cytotoxic Mechanism of Action
The cytotoxic effects of this compound (Fluopsin C) on eukaryotic cells, particularly cancer cells, are mediated through the induction of oncosis.
References
- 1. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluopsin C induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioformin (Fluopsin): A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thioformin and its metal complex, Fluopsin, with a primary focus on Fluopsin C. It details the initial discovery and origin of this unique antimicrobial compound, its biosynthetic pathway, and its mechanism of action. This document synthesizes key research findings, presenting quantitative data on its biological activity in a structured format. Detailed experimental protocols for the isolation, purification, and biological evaluation of Fluopsin C are provided to facilitate further research and development. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, offering a clear and concise reference for researchers in the fields of microbiology, natural product chemistry, and drug discovery.
Discovery and Origin
Initial Discovery
Fluopsin C, initially designated as antibiotic YC 73, was first reported in 1970 by a team of Japanese scientists.[1] It was isolated from the culture broth of a strain of Pseudomonas MCRL 10107 and was characterized as a dark green, crystalline compound containing copper and sulfur.[1] Subsequent research by other groups independently isolated what was later identified as the same compound, referring to it as antibiotic B₁ and an organocopper antibiotic compound.
Producing Organisms
This compound and its metal complexes, the Fluopsins, are secondary metabolites produced by various species of bacteria. The primary producers belong to the genera Pseudomonas and Streptomyces. The most extensively studied producing organism is Pseudomonas aeruginosa LV strain, which was isolated from citrus canker lesions. Other identified producing strains include various Pseudomonas species and Streptomyces sp. 4601. The production of Fluopsin C is notably dependent on the presence of copper in the culture medium.
Chemical Structure
Fluopsin C is a coordination complex consisting of a central copper (II) ion chelated by two molecules of the ligand, this compound. This compound, chemically known as N-methyl-N-thioformylhydroxylamine, is a small thiohydroxamate molecule. This 2:1 ligand-to-metal stoichiometry gives Fluopsin C its characteristic properties and biological activity. While copper is the most common metal ion, other divalent metal ions can also form complexes with this compound.
Biosynthesis of this compound
The biosynthetic pathway of the this compound ligand in Pseudomonas aeruginosa has been elucidated and involves a five-enzyme pathway that utilizes L-cysteine as a starting precursor. This pathway is a notable example of how bacteria synthesize metal-binding natural products.
The key enzymatic steps are as follows:
-
Succinylation of L-cysteine: The enzyme FlcB, an adenylosuccinate lyase-like enzyme, catalyzes the conjugation of L-cysteine with fumarate to produce S-succinyl-L-cysteine.
-
Oxidative Decarboxylation: The iron-dependent enzyme FlcE then acts on S-succinyl-L-cysteine, carrying out an oxidative decarboxylation to form an oxime intermediate.
-
Methylene Excision: Another iron-dependent enzyme, FlcD, removes a methylene group from the intermediate.
-
Desuccinylation: The lyase FlcC removes the succinyl group, releasing fumarate and the N-hydroxy-thioformyl intermediate.
-
N-methylation: Finally, the methyltransferase FlcA, using S-adenosyl-L-methionine (SAM) as a methyl donor, catalyzes the N-methylation of the intermediate to yield this compound.
Two molecules of the newly synthesized this compound then chelate a copper (II) ion to form the final Fluopsin C complex.
Mechanism of Action
The primary mechanism of action of Fluopsin C is the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. This leads to a rapid increase in membrane permeability, leakage of intracellular components, and ultimately, cell death. Electron microscopy studies have shown that treatment with Fluopsin C causes significant morphological changes to the bacterial cell envelope, including complete disruption of the cell membrane. While the precise molecular interactions with the membrane are still under investigation, the broad-spectrum activity of Fluopsin C suggests a general mechanism of membrane damage rather than inhibition of a specific enzyme or metabolic pathway.
Biological Activity
Fluopsin C exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and antitumor properties. Its potent antimicrobial activity against multidrug-resistant (MDR) bacteria has garnered significant research interest.
Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluopsin C against a range of clinically relevant bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA N315 | 0.5 | [2] |
| Staphylococcus aureus | ATCC 29213 | - | - |
| Enterococcus faecium | VRE-170 | 1.0 | [2] |
| Enterococcus faecium | ATCC 6569 | 1.0 | [3] |
| Klebsiella pneumoniae | KPC-producing kpn-19 | 2.0 | [2] |
| Klebsiella pneumoniae | ATCC 10031 | <2.0 | [4] |
| Acinetobacter baumannii | XDRAB | 3.5 | [2] |
| Escherichia coli | BW25113 | - | - |
| Bacillus subtilis | 168 | - | - |
| Pseudomonas aeruginosa | PAO1 | >70 | [5] |
Note: "-" indicates that a specific value was not provided in the cited literature.
Experimental Protocols
Production and Isolation of Fluopsin C
The following protocol is a synthesized methodology based on published literature for the production and isolation of Fluopsin C from Pseudomonas aeruginosa.
6.1.1 Fermentation
-
Prepare a nutrient broth medium supplemented with copper chloride (CuCl₂·2H₂O) to a final concentration of 5 mg/L.
-
Inoculate the medium with a fresh culture of Pseudomonas aeruginosa LV strain.
-
Incubate the culture at 28°C with shaking at 170 rpm for 8-10 days.
-
Monitor the production of the dark green pigment characteristic of Fluopsin C.
6.1.2 Extraction
-
Acidify the culture broth to pH 4.0 using an appropriate acid (e.g., HCl).
-
Centrifuge the acidified culture at 9000 rpm for 20 minutes at 4°C to pellet the bacterial cells.
-
Separate the supernatant and perform a liquid-liquid extraction with dichloromethane (CH₂Cl₂) at a 2:1 (v/v) ratio of supernatant to solvent. Repeat the extraction three times.
-
Pool the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
6.1.3 Purification
-
The crude extract is purified using flash chromatography on a silica gel 60 column.
-
The column is equilibrated with a non-polar solvent (e.g., hexane) and the sample is loaded onto the column.
-
A gradient elution is performed with an increasing concentration of a more polar solvent (e.g., ethyl acetate) to separate the components of the crude extract.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure Fluopsin C.
-
The pure fractions are pooled and the solvent is evaporated to yield crystalline Fluopsin C.
References
- 1. Antibiotic YC 73 of pseudomonas origin. 1. Production, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 3. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of fluopsin C, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Predicted Biological Activity of N-hydroxy-N-methylmethanethioamide
Disclaimer: No direct experimental data for the biological activity of N-hydroxy-N-methylmethanethioamide has been found in the public domain as of the last update of this document. This guide is therefore a predictive analysis based on the known biological activities of structurally related compounds, namely thiohydroxamic acids and N-hydroxy thioamides. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.
Introduction
N-hydroxy-N-methylmethanethioamide is a small molecule belonging to the class of N-substituted thiohydroxamic acids. While this specific compound has not been extensively studied, its structural motifs—the N-hydroxy group and the thioamide functionality—are present in a wide range of biologically active molecules. Thiohydroxamic acids are sulfur analogs of hydroxamic acids and are recognized for their potent metal-chelating properties. This characteristic is central to their mechanism of action as inhibitors of various metalloenzymes. This whitepaper will provide a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental protocols for the investigation of N-hydroxy-N-methylmethanethioamide, drawing parallels from data on analogous compounds.
Predicted Biological Activities and Quantitative Data
Based on the known activities of related thiohydroxamic and hydroxamic acids, N-hydroxy-N-methylmethanethioamide is predicted to exhibit inhibitory activity against metalloenzymes and may possess antimicrobial properties. The primary mechanism is expected to be the chelation of metal ions, such as zinc (Zn²⁺) or iron (Fe³⁺), within the active sites of these enzymes.
Enzyme Inhibition
The N-hydroxy-thioamide functional group is a strong zinc-binding group. Therefore, N-hydroxy-N-methylmethanethioamide is a putative inhibitor of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
Table 1: Predicted Enzyme Inhibition for N-hydroxy-N-methylmethanethioamide and Related Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiohydroxamic Acids | Matrix Metalloproteinases (MMPs) | Predicted: 1-50 | FN-439 (a peptidyl hydroxamic acid) | 1 (against interstitial collagenase)[1] |
| Thiohydroxamic Acids | Histone Deacetylases (HDACs) | Predicted: 0.1-10 | Thiazolyl-based hydroxamates | ~50 (against HDAC4) |
| Hydroxamic Acids | Botulinum Neurotoxin A | Predicted: 1-10 | 3a and 4a (hydroxamic acids) | Ki = 1.0 and 2.1 |
Note: The IC50 values for thiohydroxamic acids are predictions based on the activities of more complex hydroxamic and thiohydroxamic acids due to a lack of publicly available data for simple, acyclic thiohydroxamic acids.
Antimicrobial Activity
Thioamides and their derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action can vary, but may involve the disruption of essential enzymatic processes within the microorganisms.
Table 2: Predicted Antimicrobial Activity for N-hydroxy-N-methylmethanethioamide and Related Compounds
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Thioamides | Staphylococcus aureus | Predicted: 10-100 | N-thiolated β-lactam 1 | 1[2] |
| Thioamides | Escherichia coli | Predicted: 10-100 | N-methyl thiosemicarbazones | 2.45 - 19.84[3] |
| Salicylanilides | Gram-positive bacteria | Predicted: 10-100 | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 2.5–5.0[4] |
Note: The MIC values are predictions based on the activities of various thioamide and related compounds, as direct data for N-hydroxy-N-methylmethanethioamide is unavailable.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the biological activity of N-hydroxy-N-methylmethanethioamide.
Synthesis of N-hydroxy-N-methylmethanethioamide
A plausible synthetic route for N-hydroxy-N-methylmethanethioamide would involve the thionation of its corresponding amide precursor, N-hydroxy-N-methylacetamide.
Protocol:
-
Starting Material: N-hydroxy-N-methylacetamide.
-
Thionating Agent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
-
Solvent: Anhydrous toluene or tetrahydrofuran (THF).
-
Procedure: a. Dissolve N-hydroxy-N-methylacetamide in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). b. Add Lawesson's reagent (0.5 equivalents) to the solution. c. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of the compound against a specific MMP, for example, MMP-2.
Materials:
-
Recombinant human MMP-2 catalytic domain.
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer: 50 mM Tris, 5 mM CaCl₂, 300 mM NaCl, 20 µM ZnSO₄, pH 7.5.
-
Test compound (N-hydroxy-N-methylmethanethioamide) dissolved in DMSO.
-
A known MMP inhibitor as a positive control (e.g., Ilomastat).
-
384-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant MMP-2 enzyme.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of HDAC enzymes.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or a specific recombinant HDAC isozyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Test compound dissolved in DMSO.
-
A known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
Developer solution (e.g., trypsin in a stop solution).
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
In a 96-well plate, add the assay buffer, HeLa nuclear extract or recombinant HDAC, and the test compound at various concentrations.
-
Add the fluorogenic HDAC substrate to each well and incubate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the MMP inhibition assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol uses the broth microdilution method to determine the MIC of the compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Test compound dissolved in DMSO.
-
A known antibiotic as a positive control (e.g., ciprofloxacin).
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization of Predicted Mechanisms and Workflows
Proposed Synthesis Workflow
Caption: Proposed synthesis of N-hydroxy-N-methylmethanethioamide.
Predicted Mechanism of MMP Inhibition
Caption: Predicted inhibition of MMPs via zinc chelation.
Signaling Pathway of HDAC Inhibition
Caption: Predicted signaling pathway of HDAC inhibition.
Conclusion
While N-hydroxy-N-methylmethanethioamide remains an uncharacterized molecule, its structural features strongly suggest a potential for biological activity, particularly as a metalloenzyme inhibitor and an antimicrobial agent. The predictive analysis presented in this guide, based on the established pharmacology of thiohydroxamic and hydroxamic acids, provides a solid foundation for initiating the experimental evaluation of this compound. The detailed protocols and conceptual frameworks offered herein are intended to facilitate future research into the therapeutic potential of N-hydroxy-N-methylmethanethioamide and related small molecules. Further investigation is warranted to confirm these predicted activities and to elucidate the specific molecular targets and signaling pathways involved.
References
- 1. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Fatty Acids on the Antibacterial Properties of N-Thiolated β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Thioformin: A Technical Guide to its Predicted Antibacterial Spectrum and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the antibacterial spectrum of the specific compound Thioformin (N-hydroxy-N-methylmethanethioamide) is exceptionally scarce. The most direct reference is a 1974 study on this compound analogues, for which detailed data is not readily accessible.[1][2] This guide, therefore, provides a framework for the potential antibacterial activity of this compound based on the known properties of its constituent chemical classes—thioamides and hydroxamic acids. It further outlines the standard experimental protocols required to determine its precise spectrum of activity.
Theoretical Antibacterial Profile
This compound integrates two key functional groups, a thioamide and a hydroxamic acid, both of which are found in molecules with established biological activities. This unique combination suggests potential mechanisms of antibacterial action.
The Role of the Thioamide Moiety
The thioamide group is a critical component in several potent antimicrobial agents.[3] For instance, the antibiotic closthioamide contains six thioamide bonds, and replacement of these with amide groups leads to a complete loss of its antibacterial activity, highlighting the essential role of the sulfur atom.[3][4] Thioamides are known to be involved in the inhibition of crucial bacterial enzymes. Ethionamide, an antitubercular drug, is a prodrug that, once activated within mycobacteria, inhibits an enoyl-ACP reductase (InhA) involved in mycolic acid synthesis.[3] Other thioamide-containing compounds have demonstrated potent inhibitory activity against bacterial urease and DNA gyrase.[3][4]
The Role of the Hydroxamic Acid Moiety
Hydroxamic acids are well-documented as potent metal-chelating agents, a property that underpins their biological effects.[5] Many essential bacterial enzymes are metalloenzymes, relying on metal cofactors like zinc (Zn²⁺), iron (Fe³⁺), or magnesium (Mg²⁺) for their catalytic function.[5][6]
The hydroxamic acid moiety in this compound could potentially exert an antibacterial effect by:
-
Inhibiting Metalloenzymes: By chelating the catalytic metal ions, hydroxamic acids can inhibit key bacterial enzymes. This mechanism is exploited in the development of inhibitors for metallo-β-lactamases (which confer antibiotic resistance) and UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria.[5][6]
-
Disrupting Iron Uptake: Bacteria rely on siderophores, which are often hydroxamic acids, to scavenge iron from their environment.[7] this compound, as a hydroxamic acid, could potentially interfere with this vital nutrient acquisition pathway.
The presence of both a thioamide and a hydroxamic acid group in this compound suggests a potential for a multi-target mechanism of action or a synergistic intramolecular effect, making it a compound of interest for antimicrobial research.
Quantitative Antibacterial Spectrum Data
As of the latest available information, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not published in publicly accessible literature. The table below is presented as a template for the systematic evaluation and presentation of such data. It includes a representative list of clinically important Gram-positive and Gram-negative bacteria that should be included in a comprehensive screening panel.
| Bacterial Species | Strain Designation | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Positive | N/A | |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | N/A | |
| Enterococcus faecalis | ATCC 29212 | Positive | N/A | |
| Streptococcus pneumoniae | ATCC 49619 | Positive | N/A | |
| Escherichia coli | ATCC 25922 | Negative | N/A | |
| Klebsiella pneumoniae | ATCC 700603 | Negative | N/A | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | N/A | |
| Acinetobacter baumannii | ATCC 19606 | Negative | N/A | |
| Haemophilus influenzae | ATCC 49247 | Negative | N/A | |
| Moraxella catarrhalis | ATCC 25238 | Negative | N/A | |
| N/A: Data Not Available in public domain. |
Experimental Protocols for Antibacterial Spectrum Determination
To ascertain the antibacterial spectrum of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines. Below are detailed protocols for two common methods.
Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
3.1.1 Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterility control (broth only) and growth control (broth + inoculum) wells.
3.1.2 Procedure:
-
Preparation of Plates: Add 50 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Serial Dilution: In the first column, add 100 µL of the this compound stock solution at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. This creates a gradient of decreasing concentrations of the compound.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL CAMHB and 50 µL of the inoculum.
-
Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
-
Positive Control: Set up a separate dilution series for a known antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method
This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.
3.2.1 Materials:
-
This compound stock solution.
-
Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C in a water bath.
-
Sterile petri dishes.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Inoculum replicating device (e.g., multipoint inoculator).
3.2.2 Procedure:
-
Plate Preparation: Prepare a series of tubes, each containing a volume of molten MHA (e.g., 19 mL).
-
Compound Addition: Add a calculated volume of the this compound stock solution to each tube of molten agar to achieve the desired final concentrations (e.g., add 1 mL of a 20x stock to 19 mL of agar for a 1:20 dilution). Mix gently but thoroughly to avoid bubbles.
-
Pouring Plates: Pour the contents of each tube into a sterile petri dish and allow the agar to solidify on a level surface. Prepare a growth control plate containing no this compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted (e.g., 1:10) in saline or broth.
-
Inoculation: Using a multipoint inoculator, apply a standardized spot (typically 1-2 µL, delivering 10⁴ CFU per spot) of each bacterial culture onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or a single colony at the inoculation spot is disregarded.
Caption: Workflow for Agar Dilution MIC Assay.
Predicted Signaling Pathways and Mechanisms of Action
Based on its chemical structure, this compound may interfere with several key bacterial pathways. The diagram below illustrates the hypothetical points of inhibition.
Caption: Hypothesized Mechanisms of Action for this compound.
This diagram outlines the potential inhibitory actions of this compound's constituent moieties. The hydroxamic acid group is predicted to target metalloenzymes and iron acquisition systems through metal chelation. The thioamide group may inhibit other critical enzymes like DNA gyrase or components of cell wall synthesis, similar to other thioamide-containing antibiotics. The combined effect of these actions would lead to the inhibition of bacterial growth and replication. Experimental validation is required to confirm these hypotheses.
References
- 1. Further Studies on Synthesis and Antimicrobial Activity of this compound Analogues [jstage.jst.go.jp]
- 2. Further studies on synthesis and antimicrobial activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxamic acid - Wikipedia [en.wikipedia.org]
Preliminary In Vitro Studies of Thioformin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Thioformin, a novel therapeutic candidate. The document details the experimental protocols used to assess its cytotoxic profile, its capacity to modulate the AMP-activated protein kinase (AMPK) signaling pathway, and its potential anti-inflammatory effects. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.
Introduction
This compound is a synthetic compound currently under investigation for its potential therapeutic applications. Preliminary studies aim to characterize its fundamental interactions with cellular systems. This guide focuses on three critical areas of in vitro assessment: cytotoxicity, activation of the AMPK pathway—a key regulator of cellular energy homeostasis—and modulation of inflammatory responses. Understanding these parameters is crucial for the early-stage development and safety profiling of this compound.
Cytotoxicity Assessment
The initial evaluation of any novel compound involves a thorough assessment of its cytotoxic potential to determine a safe therapeutic window. Various assays were employed to measure cell viability and membrane integrity across different cell lines after exposure to this compound.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different cell lines, as determined by the MTT and LDH release assays.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT Assay | 24 | 150.2 ± 12.5 |
| HepG2 | MTT Assay | 24 | 125.8 ± 9.8 |
| RAW 264.7 | MTT Assay | 24 | 180.5 ± 15.1 |
| HEK293 | LDH Release Assay | 24 | 210.4 ± 18.2 |
| HepG2 | LDH Release Assay | 24 | 195.6 ± 16.7 |
| RAW 264.7 | LDH Release Assay | 24 | 240.1 ± 20.3 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][2]
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 8 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included. The plates were then incubated for 24, 48, or 72 hours.[1]
-
MTT Addition: Following incubation, 10-50 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of a solubilization solution, such as isopropanol or DMSO, was added to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The plate was shaken for 10 minutes to ensure complete dissolution, and the absorbance was measured at 570 nm using a microplate reader.[1]
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged membranes, serving as an indicator of cytotoxicity.[1][3]
-
Cell Seeding and Treatment: The protocol for cell seeding and treatment with this compound was the same as for the MTT assay.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant was carefully collected from each well.[1]
-
LDH Reaction: A commercial LDH cytotoxicity assay kit was used according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.[1]
-
Absorbance Measurement: After a specified incubation time, the absorbance was measured at the recommended wavelength (usually 490 nm).[1]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
AMPK Signaling Pathway Activation
AMPK is a crucial sensor of cellular energy status and its activation has therapeutic implications in various diseases. The effect of this compound on the activation of the AMPK signaling pathway was investigated.
Quantitative AMPK Activation Data
The following table shows the fold change in phosphorylated AMPK (p-AMPK) and its downstream target, phosphorylated Acetyl-CoA Carboxylase (p-ACC), in HepG2 cells treated with this compound.
| Treatment Concentration (µM) | p-AMPK (Thr172) Fold Change | p-ACC (Ser79) Fold Change |
| 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 10 | 4.8 ± 0.5 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 | 5.1 ± 0.6 |
Experimental Protocol: Western Blotting for p-AMPK
Western blotting is a widely used technique to detect specific proteins in a sample.[4]
-
Cell Lysis: Cells were treated with this compound for the desired time and concentration. After washing with ice-cold PBS, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate was cleared by centrifugation.[4][5]
-
Protein Quantification: The protein concentration of each lysate was determined using a BCA or Bradford protein assay.[4]
-
SDS-PAGE and Transfer: 20-50 µg of protein lysate was denatured and loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins were then transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.[5]
-
Detection: The signal was detected using an Enhanced Chemiluminescence (ECL) substrate and visualized with an imaging system. The membrane was subsequently stripped and re-probed for total AMPKα to normalize for protein loading.[5]
This compound-Induced AMPK Signaling Pathway
Caption: Proposed mechanism of this compound-induced AMPK activation.
Anti-Inflammatory Activity
The potential of this compound to mitigate inflammatory responses was assessed by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Anti-Inflammatory Data
The following table presents the inhibition of pro-inflammatory cytokine release from LPS-stimulated RAW 264.7 macrophages by this compound.
| Cytokine | LPS Stimulation | This compound (10 µM) + LPS (% Inhibition) | This compound (50 µM) + LPS (% Inhibition) |
| TNF-α | 100 ng/mL | 35.2 ± 4.1 | 65.8 ± 7.2 |
| IL-6 | 100 ng/mL | 28.9 ± 3.5 | 58.1 ± 6.3 |
| IL-1β | 100 ng/mL | 30.5 ± 3.8 | 61.4 ± 6.9 |
Experimental Protocol: Cytokine Measurement (ELISA)
-
Cell Stimulation: RAW 264.7 macrophage cells were seeded in 24-well plates. The cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 100 ng/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory action of this compound.
Conclusion
The preliminary in vitro data presented in this guide suggest that this compound exhibits a moderate cytotoxic profile at higher concentrations. Importantly, at non-toxic concentrations, this compound demonstrates the ability to activate the AMPK signaling pathway and exert anti-inflammatory effects by reducing the secretion of key pro-inflammatory cytokines. These findings warrant further investigation into the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular mechanisms and validating these findings in more complex in vitro models and subsequent in vivo studies.
References
Unraveling the Enigma of Thio-2: A Hypothesized Mechanism of Action
For Immediate Release
London, UK – December 15, 2025 – In a significant advancement for oncology research, particularly in the context of treatment-resistant prostate cancer, a comprehensive understanding of the investigational compound Thio-2's mechanism of action is beginning to emerge. Initially explored for its potential to inhibit the B-cell lymphoma 2 (Bcl-2)-associated athanogene 1 (BAG-1), recent findings indicate a more nuanced and potentially more impactful pathway, independent of BAG-1, centered on the potent suppression of the Androgen Receptor (AR) signaling axis. This whitepaper provides an in-depth technical guide on the current hypothesis of Thio-2's mechanism of action, consolidating available data for researchers, scientists, and drug development professionals.
From a Postulated BAG-1 Inhibitor to a Novel Androgen Receptor Signaling Antagonist
Thio-2 was initially identified as a tool compound with the potential to bind to the BAG domain of BAG-1 isoforms.[1] The BAG-1 protein is a co-chaperone involved in numerous cellular processes, including proliferation and survival, making it an attractive therapeutic target. However, compelling new evidence demonstrates that the anti-tumor effects of Thio-2 are not a direct result of BAG-1 inhibition. Genomic knockdown of BAG-1 isoforms failed to replicate the cellular phenotypes observed with Thio-2 treatment, suggesting an alternative mechanism of action.[1][2]
The current leading hypothesis posits that Thio-2 exerts its anti-cancer effects primarily through the suppression of the Androgen Receptor (AR) signaling pathway . This is particularly critical in the context of castration-resistant prostate cancer (CRPC), where reactivation of AR signaling is a key driver of disease progression and treatment failure.[2]
Quantitative Analysis of Thio-2's Biological Activity
The efficacy of Thio-2 has been evaluated across a panel of prostate cancer cell lines and in patient-derived models, demonstrating significant anti-proliferative activity. The following tables summarize the key quantitative data from these studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Androgen-sensitive Prostate Cancer | 17.5 | [3] |
| 22Rv1 | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources | |
| VCaP | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources | |
| LNCaP95 | Castration-resistant Prostate Cancer | Data not explicitly quantified in reviewed sources |
Table 1: In Vitro Efficacy of Thio-2 in Prostate Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of Thio-2 was determined in various prostate cancer cell lines. This data highlights the potent anti-proliferative effects of the compound.
| Model | Cancer Type | Treatment | Outcome | Reference |
| Patient-Derived Xenografts (PDX) | Castration-resistant Prostate Cancer | Thio-2 | Significant tumor growth inhibition | |
| Patient-Derived Organoids (PDX-O) | Castration-resistant Prostate Cancer | Thio-2 | Reduced organoid viability |
Table 2: In Vivo and Ex Vivo Efficacy of Thio-2. Thio-2 has demonstrated significant anti-tumor activity in preclinical models that more closely mimic the human tumor microenvironment.
Dissecting the Molecular Mechanism: Impact on AR Signaling
Thio-2's interference with the AR signaling pathway is a cornerstone of its hypothesized mechanism. This is evidenced by its ability to modulate the expression of key proteins and genes within this critical pathway.
| Protein | Effect of Thio-2 Treatment | Method of Detection | Reference |
| Androgen Receptor (AR) | Downregulation of protein levels | Western Blot | [1] |
| Prostate-Specific Antigen (PSA) | Downregulation of protein levels | Western Blot | [1] |
| TMPRSS2 | Downregulation of protein levels | Western Blot | [1] |
Table 3: Effect of Thio-2 on AR Signaling Protein Expression. Western blot analyses have shown that Thio-2 treatment leads to a reduction in the levels of the Androgen Receptor and its key downstream targets, PSA and TMPRSS2.
Further supporting this mechanism, Thio-2 has been shown to decrease the expression of AR target genes. This indicates that the compound disrupts the transcriptional activity of the Androgen Receptor, a critical step in the progression of prostate cancer.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay
This protocol is utilized to determine the IC50 values of Thio-2 in various cancer cell lines.
-
Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Thio-2 (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of Thio-2 and fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.
Western Blot Analysis
This protocol is employed to assess the impact of Thio-2 on the expression levels of proteins in the AR signaling pathway.
-
Cell Lysis: Cells treated with Thio-2 or vehicle are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AR, PSA, TMPRSS2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the protein bands is performed using ImageJ or similar software to quantify the relative protein expression levels.
Three-Dimensional (3D) Cell Culture of MCF-10A Cells
This protocol is used to model the effects of Thio-2 on the morphology of mammary epithelial cells in a more physiologically relevant context.
-
Preparation of Matrigel: A basement membrane matrix (Matrigel, Corning) is thawed on ice and used to coat the wells of an 8-well chamber slide. The Matrigel is allowed to solidify at 37°C for 15-30 minutes.
-
Cell Seeding: MCF-10A cells, particularly those overexpressing Bag-1L, are trypsinized and resuspended in assay medium containing 2% Matrigel. 5,000 cells are then seeded on top of the solidified Matrigel layer.
-
Treatment: Thio-2 or vehicle control is added to the culture medium at the desired concentration.
-
Culture and Maintenance: The 3D cultures are maintained for 10-14 days, with the medium and treatment being replenished every 2-3 days.
-
Morphological Analysis: The development of acinar structures is monitored using phase-contrast microscopy. At the end of the experiment, the structures can be fixed, permeabilized, and stained with fluorescently labeled antibodies (e.g., against basement membrane components or markers of apoptosis and proliferation) for confocal microscopy analysis. The number of atypical or branched acini is quantified.[4][5]
Visualizing the Hypothesized Mechanism and Experimental Workflow
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothesized mechanism of Thio-2 in CRPC cells.
Caption: Workflow of key experiments to study Thio-2.
Future Directions and Conclusion
The elucidation of Thio-2's mechanism of action as a potent suppressor of the Androgen Receptor signaling pathway, independent of BAG-1, marks a pivotal moment in the development of novel therapeutics for castration-resistant prostate cancer. The data strongly suggest that Thio-2, or more optimized derivatives, could represent a new class of drugs for patients who have developed resistance to current anti-androgen therapies.
Further research is warranted to fully delineate the molecular interactions between Thio-2 and the Androgen Receptor. Structural biology studies could provide insights into the direct binding site and the conformational changes induced by the compound. Additionally, comprehensive in vivo studies in a wider range of CRPC models are necessary to assess the efficacy, pharmacokinetics, and safety profile of Thio-2 and its analogs.
References
- 1. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brugge.hms.harvard.edu [brugge.hms.harvard.edu]
- 3. [PDF] Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Bag-1 inhibitor, Thio-2, reverses an atypical 3D morphology driven by Bag-1L overexpression in a MCF-10A model of ductal carcinoma in situ - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Metformin (Assumed from "Thioformin")
Disclaimer: Initial searches for "Thioformin" did not yield significant results for a compound with established therapeutic targets. Given the textual similarity, this technical guide will focus on the well-researched and widely used drug, Metformin . It is assumed that the user's interest lies in the therapeutic mechanisms of this biguanide drug.
Core Therapeutic Target: AMP-Activated Protein Kinase (AMPK)
Metformin's primary and most well-understood mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1] This activation is largely indirect, resulting from the inhibition of mitochondrial respiratory chain Complex I.[1][2]
Mechanism of AMPK Activation:
-
Mitochondrial Complex I Inhibition: Metformin accumulates in the mitochondria of hepatocytes and inhibits Complex I of the electron transport chain.[2]
-
Increased AMP:ATP Ratio: This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.
-
AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.
Activated AMPK phosphorylates numerous downstream targets, leading to a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.
Downstream Effects of AMPK Activation:
-
Inhibition of Gluconeogenesis: AMPK activation suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1]
-
Increased Glucose Uptake: In skeletal muscle and adipose tissue, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake from the bloodstream.[3]
-
Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipid storage.
-
Inhibition of mTORC1 Signaling: AMPK can directly phosphorylate and inhibit the raptor subunit of the mTORC1 complex, a key regulator of cell growth and proliferation. This has significant implications for metformin's potential anti-cancer effects.
Emerging and Secondary Therapeutic Targets
Beyond AMPK, research has identified several other potential therapeutic targets and mechanisms of action for metformin.
Mitochondrial Glycerophosphate Dehydrogenase (mGPDH)
Metformin has been shown to inhibit mitochondrial glycerophosphate dehydrogenase (mGPDH), an enzyme that links glycolysis to the electron transport chain.[1] Inhibition of mGPDH alters the cytosolic redox state and can contribute to the suppression of hepatic gluconeogenesis.
Glucagon Signaling Pathway
Metformin can counteract the effects of glucagon, a hormone that raises blood glucose levels. It does this by increasing intracellular AMP levels, which in turn inhibits adenylyl cyclase and reduces the production of cyclic AMP (cAMP), a key second messenger in the glucagon signaling pathway.[1]
Gut-Brain-Liver Axis
Metformin has significant effects on the gastrointestinal tract, which contribute to its overall glucose-lowering effects. These include:
-
Increased Intestinal Glucose Utilization: Metformin enhances glucose uptake and utilization by enterocytes.[1]
-
Alteration of the Gut Microbiome: Studies have shown that metformin can modulate the composition of the gut microbiota.
-
Increased GLP-1 Secretion: Metformin can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and suppresses glucagon release.[1]
Nrf2 Signaling Pathway
Metformin has been shown to modulate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[4] In some contexts, metformin can upregulate Nrf2-mediated transcription, leading to antioxidant and neuroprotective effects.[4] Conversely, in cancer cells, it may inactivate Raf-ERK signaling, leading to a reduction in Nrf2 expression.[4]
Quantitative Data on Metformin's Therapeutic Effects
The following tables summarize key quantitative data related to metformin's efficacy and mechanism of action.
Table 1: Effects of Metformin on Glycemic Control
| Parameter | Effect | Clinical Significance |
| HbA1c Reduction | 1.0 - 1.5% | Significant improvement in long-term glycemic control. |
| Fasting Plasma Glucose | Decrease | Reduction in hepatic glucose output. |
| Postprandial Glucose | Decrease | Increased peripheral glucose uptake. |
Table 2: Metformin's Effects on Cellular Signaling
| Target | Effect | Concentration Range (in vitro) |
| AMPK Activation | Increased phosphorylation | 0.1 - 10 mM |
| mTORC1 Signaling | Inhibition | 1 - 20 mM |
| Mitochondrial Respiration | Inhibition of Complex I | 0.1 - 10 mM |
Note: In vitro concentrations are often higher than therapeutic plasma concentrations in humans (typically in the micromolar range).
Experimental Protocols
Western Blot for AMPK Activation
Objective: To determine the effect of metformin on the phosphorylation of AMPK and its downstream target ACC.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 hepatocytes) in appropriate media. Treat cells with varying concentrations of metformin (e.g., 0, 0.5, 1, 2, 5 mM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Seahorse XF Analyzer for Mitochondrial Respiration Assay
Objective: To measure the effect of metformin on mitochondrial respiration in live cells.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with metformin for the desired duration.
-
Assay Preparation: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Stress Test:
-
Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (protonophore), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
-
Data Acquisition and Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathways and Experimental Workflows
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of metformin and thiazolidinediones in the regulation of hepatic glucose metabolism and its clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Therapeutic Activities of Metformin: Focus on the Nrf2 Signaling Pathway and Oxidative Stress Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Thioformin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Thioformin (N-hydroxy-N-methylmethanethioamide), a key ligand in the formation of the antimicrobial agent Fluopsin C. The synthesis is presented as a two-step process, commencing with the formylation of N-methylhydroxylamine to produce N-hydroxy-N-methylformamide, followed by a thionation reaction to yield the final product.
Chemical Synthesis Workflow
The overall synthetic pathway for this compound is depicted below. The process begins with the N-formylation of N-methylhydroxylamine hydrochloride, followed by the thionation of the resulting N-hydroxy-N-methylformamide intermediate using Lawesson's reagent.
Caption: Synthetic route for this compound.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.
| Step | Reaction | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature | Time | Yield |
| 1 | N-Formylation | N-Methylhydroxylamine HCl | Formic Acid (85%) | 1 : 1.2 | Toluene | Reflux | 4-9 h | ~95% |
| 2 | Thionation | N-hydroxy-N-methylformamide | Lawesson's Reagent | 1 : 0.5 | Anhydrous THF | Room Temp. | 30 min - 1 h | ~85% |
Experimental Protocols
Step 1: Synthesis of N-hydroxy-N-methylformamide
This protocol is adapted from general procedures for the N-formylation of amines using formic acid.[1][2]
Materials:
-
N-Methylhydroxylamine hydrochloride
-
Formic acid (85% aqueous solution)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.0 eq).
-
Add toluene to the flask to create a suspension.
-
Add 85% aqueous formic acid (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-hydroxy-N-methylformamide as an oil. The product is often used in the next step without further purification.
Step 2: Thionation of N-hydroxy-N-methylformamide to this compound
This protocol is adapted from general procedures for the thionation of amides using Lawesson's reagent.[3][4][5]
Materials:
-
N-hydroxy-N-methylformamide (from Step 1)
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.
-
In a separate flask, dissolve N-hydroxy-N-methylformamide (1.0 eq) in anhydrous THF.
-
Slowly add the solution of N-hydroxy-N-methylformamide to the solution of Lawesson's reagent at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.
-
Upon completion, quench the reaction by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford pure this compound.
Safety Precautions:
-
Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thioformin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformin analogues, structurally characterized by a thioformamidine core, represent a class of compounds with significant potential in medicinal chemistry and drug development. These molecules have garnered attention for their diverse biological activities, including the inhibition of key signaling pathways implicated in various diseases. This document provides detailed application notes and protocols for the step-by-step synthesis of N,N'-disubstituted thioformamidine analogues, a prominent subclass of these compounds. The synthesis is typically approached as a two-step process: first, the preparation of an isothiocyanate intermediate from a primary amine, followed by the reaction of the isothiocyanate with a second amine to yield the final thioformamidine product.
Synthesis Overview
The overall synthetic strategy involves two main stages:
-
Synthesis of Isothiocyanate Intermediate: A primary amine is converted to the corresponding isothiocyanate. Several methods exist for this transformation, with a common and effective approach involving the reaction of the amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurylating agent.
-
Formation of the Thioformamidine Core: The synthesized isothiocyanate is then reacted with a primary or secondary amine, which acts as a nucleophile, to form the N,N'-disubstituted thioformamidine.
This modular approach allows for the generation of a diverse library of this compound analogues by varying the starting amines in both steps.
Experimental Protocols
Protocol 1: Synthesis of Isothiocyanate Intermediate from a Primary Amine
This protocol details a general and facile one-pot method for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions.[1]
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT) or Tosyl Chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium hydroxide (NaOH) solution (6 N)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary amine (20 mmol) and potassium carbonate (5.52 g, 40 mmol) in 20 mL of water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.82 g, 24 mmol) dropwise over a period of 20-30 minutes with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC until the starting amine is consumed.
-
Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of cyanuric chloride (1.85 g, 10 mmol) in 15 mL of dichloromethane.
-
Add the cyanuric chloride solution dropwise to the cooled reaction mixture.
-
After the addition is complete, continue stirring the mixture for another 30 minutes at 0 °C.
-
Basify the mixture to a pH >11 with a 6 N NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude isothiocyanate, which can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of N,N'-Disubstituted Thioformamidines
This protocol describes the reaction of an isothiocyanate with a secondary amine to furnish the corresponding N,N'-disubstituted thioformamidine.
Materials:
-
Isothiocyanate (synthesized as in Protocol 1)
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the isothiocyanate (10 mmol) in a suitable anhydrous solvent (30 mL).
-
To this solution, add the secondary amine (10 mmol) dropwise at room temperature with stirring.
-
The reaction is typically exothermic. After the initial reaction subsides, continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the synthesis of various isothiocyanates and subsequent thioformamidine analogues.
Table 1: Synthesis of Representative Isothiocyanates
| Starting Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Phenyl isothiocyanate | 4 | 95 | [1] |
| 4-Fluoroaniline | 4-Fluorophenyl isothiocyanate | 5 | 94 | [1] |
| 4-Chloroaniline | 4-Chlorophenyl isothiocyanate | 6 | 92 | [1] |
| Benzylamine | Benzyl isothiocyanate | 3 | 96 | [1] |
| 4-Nitroaniline | 4-Nitrophenyl isothiocyanate | 8 | 85 | [1] |
Table 2: Synthesis of Representative N,N'-Disubstituted Thioformamidines
| Isothiocyanate | Amine | Product | Reaction Time (h) | Yield (%) |
| Phenyl isothiocyanate | Piperidine | 1-(Piperidin-1-yl(phenylimino)methyl)piperidine | 3 | 92 |
| Benzyl isothiocyanate | Morpholine | 4-(Benzyl(morpholino)methylidene)morpholin-4-ium | 2 | 95 |
| 4-Chlorophenyl isothiocyanate | Pyrrolidine | 1-((4-Chlorophenyl)imino(pyrrolidin-1-yl)methyl)pyrrolidine | 4 | 88 |
| 4-Nitrophenyl isothiocyanate | Diethylamine | 1-((4-Nitrophenyl)imino)-N,N-diethylmethanethial | 4 | 85 |
Visualizations
Experimental Workflow
The overall experimental workflow for the synthesis of N,N'-disubstituted thioformamidines is depicted below.
Caption: General workflow for the two-step synthesis of N,N'-disubstituted thioformamidines.
Signaling Pathway Inhibition
Certain thioformamidine analogues have been identified as potent inhibitors of critical signaling pathways in cancer. For instance, the compound Thio-2 has been shown to inhibit the Androgen Receptor (AR) signaling pathway, which is a key driver in the progression of castration-resistant prostate cancer.[2]
Caption: Simplified diagram of Androgen Receptor signaling and its inhibition by Thio-2.
References
Application Note and Protocol: Purification of Thioformin from a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioformin is a novel small molecule thio-compound with significant potential in drug development. Following its synthesis, the crude reaction mixture contains the desired product along with unreacted starting materials, reagents, byproducts, and potential degradation products. Achieving high purity of this compound is critical for its subsequent characterization, in vitro and in vivo studies, and formulation development. This document outlines detailed protocols for the purification of this compound from a typical reaction mixture using various chromatographic, crystallization, and extraction techniques.
Purification Strategies
The selection of an appropriate purification strategy depends on the scale of the synthesis, the physicochemical properties of this compound (e.g., polarity, solubility, stability), and the nature of the impurities. A multi-step approach is often necessary to achieve the desired level of purity.
A general workflow for the purification of this compound is presented below.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Workup and Extraction
This initial step aims to remove inorganic salts, highly polar impurities, and some of the unreacted starting materials from the crude reaction mixture.
Protocol:
-
Quenching: Carefully quench the reaction mixture by adding it to a beaker of ice-cold water or a saturated aqueous solution of a suitable quenching agent (e.g., sodium bicarbonate for acidic reactions).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the polarity of this compound. Perform the extraction three times for optimal recovery.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound extract.
Purification by Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.
Protocol:
-
Stationary Phase Selection: Based on the polarity of this compound, select an appropriate stationary phase. Silica gel is commonly used for compounds of moderate polarity.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of 0.2-0.4 for this compound is generally ideal. Common mobile phases include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The elution can be isocratic (constant mobile phase composition) or a gradient (increasing polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purification by Crystallization
Crystallization is an excellent final purification step to obtain highly pure this compound, provided a suitable solvent system can be found.
Protocol:
-
Solvent Selection:
-
Dissolve a small amount of the purified this compound from chromatography in various solvents at their boiling points to find a solvent in which it is highly soluble.
-
Cool the solutions to room temperature and then in an ice bath to find a solvent in which this compound has low solubility at low temperatures.
-
An ideal single-solvent system is one where the compound is soluble at high temperatures and insoluble at low temperatures.
-
Alternatively, a two-solvent system can be used, where this compound is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").
-
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot "soluble" solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystal Formation:
-
Single-solvent: Slowly cool the hot solution to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Two-solvent: Add the "anti-solvent" dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Purity Assessment
The purity of the final this compound product should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Typical Purity Target |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of this compound and detect any remaining impurities. | > 98% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm the molecular weight of this compound and identify any impurities. | Consistent with expected mass |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure of this compound and detect any structural isomers or impurities. | Spectra consistent with proposed structure |
| Melting Point | Assess the purity of the crystalline product. A sharp melting point range indicates high purity. | Sharp, narrow range |
Data Presentation
The following table summarizes typical recovery and purity data that can be expected from the described purification protocols.
| Purification Step | Typical Recovery (%) | Purity (%) |
| Extraction | 80 - 95 | 60 - 80 |
| Column Chromatography | 60 - 85 | 90 - 98 |
| Crystallization | 70 - 90 | > 99 |
| Overall | 35 - 70 | > 99 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery after extraction | This compound has high water solubility. | Use a more polar organic solvent for extraction (e.g., n-butanol) or perform more extractions. |
| Poor separation in column chromatography | Inappropriate mobile phase. | Optimize the mobile phase system using TLC. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
| This compound does not crystallize | Solution is not supersaturated; presence of impurities inhibiting crystallization. | Concentrate the solution further; try a different crystallization solvent system; scratch the inside of the flask to induce nucleation. |
| Product degradation during purification | This compound is unstable to heat, acid, or base. | Perform purification steps at lower temperatures; use neutral pH conditions. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all organic solvents and reagents with care, as they may be flammable, toxic, or corrosive.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in the purification process.
Signaling Pathway Diagram
If this compound is known to interact with a specific biological pathway, a diagram can be used to illustrate this relationship. As this compound is a hypothetical compound, a generic signaling pathway is depicted below for illustrative purposes.
Caption: Illustrative signaling pathway for this compound.
Application Notes and Protocols for the Characterization of Thioformin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformin (also known as Fluopsin) is a thiohydroxamate with the IUPAC name N-hydroxy-N-methylmethanethioamide.[1] As a sulfur-containing small molecule with potential biological activity, robust analytical methods are essential for its characterization, quantification, and quality control in research and drug development settings. This compound is known to be a ligand in the copper-containing antibiotic Fluopsin C, which is produced by Pseudomonas aeruginosa.[2][3]
This document provides an overview of potential analytical methods for the characterization of this compound. Due to the limited availability of specific validated analytical methods for this compound in publicly accessible literature, the following protocols are based on the general chemical properties of thioamides and related small molecules. These notes are intended to serve as a foundational guide for developing and validating specific methods for this compound.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for method development, particularly for techniques like mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-hydroxy-N-methylmethanethioamide | [1] |
| Synonyms | Fluopsin, N-Methyl-N-thioformylhydroxylamine | [1] |
| Molecular Formula | C₂H₅NOS | [1] |
| Molecular Weight | 91.13 g/mol | [1] |
| CAS Number | 31335-60-1 | [1] |
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for the quantification and purity assessment of small organic molecules like this compound. The thioamide chromophore is expected to have a UV absorption maximum that allows for sensitive detection.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (or other suitable mobile phase modifier).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Thioamides typically exhibit a UV absorption maximum around 265 nm.[1] A full UV scan of the this compound standard should be performed to determine the optimal wavelength for quantification.
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Note on Fluopsin C: If analyzing this compound from a sample of Fluopsin C, a demetalation step may be necessary prior to chromatographic analysis to release the this compound ligand. This can be achieved by treatment with a suitable chelating agent or by a change in pH.
Data Presentation: Typical HPLC Method Performance
The following table summarizes typical performance characteristics that should be evaluated during the validation of an HPLC method for this compound. The values presented are illustrative for small molecule analysis and should be established specifically for a validated this compound assay.
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices such as biological samples.
Experimental Protocol: LC-MS/MS
This protocol outlines a general approach for developing an LC-MS/MS method for this compound.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A fast gradient appropriate for UPLC separation (e.g., 5% to 95% B in 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is a good starting point for small molecules containing nitrogen.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 92.02).
-
Product Ions: To be determined by direct infusion of the this compound standard and performing a product ion scan. Fragmentation of the precursor ion will yield characteristic product ions for use in Multiple Reaction Monitoring (MRM).
-
Source Parameters: To be optimized for the specific instrument, but typical starting points include:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.
-
Data Presentation: Expected Mass Spectrometric Data
Table 3: Predicted m/z Values for this compound in LC-MS
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 92.0216 |
| [M+Na]⁺ | 114.0035 |
| [M-H]⁻ | 90.0060 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound. It's important to note that for samples of Fluopsin C, the paramagnetic copper(II) ion will interfere with NMR analysis, necessitating its removal beforehand.[2]
Expected ¹H and ¹³C NMR Spectral Features for this compound:
-
¹H NMR: Signals corresponding to the N-methyl protons, the thioformyl proton, and the hydroxyl proton would be expected. The chemical shifts will be influenced by the thioamide group.
-
¹³C NMR: A characteristic downfield chemical shift for the thioamide carbon is expected in the range of 200–210 ppm.[1] This is a key diagnostic peak for the thioamide functional group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the detection of this compound and can be used for quantitative analysis if specificity is not a concern.
Protocol:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Scan the absorbance from 200 to 400 nm using a UV-Vis spectrophotometer.
-
The thioamide C=S bond typically has a UV absorption maximum around 265 nm (±5 nm).[1]
Visualizations
Diagrams of Experimental Workflows
Caption: General analytical workflow for this compound characterization.
Caption: Logical workflow for LC-MS/MS method development.
Conclusion
The analytical methods and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. While specific validated methods are not widely published, the principles outlined here for HPLC, LC-MS/MS, and spectroscopic techniques, based on the known properties of thioamides, offer a solid starting point for researchers. Method development and validation should be performed to establish the performance characteristics for the specific application and matrix of interest.
References
Application Notes and Protocols for the Analysis of Thioformin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of thioformin (N-hydroxy-N-methylmethanethioamide) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, the following protocols and data are based on established principles for the analysis of structurally related small molecules, particularly those containing thiol and amide functionalities, as well as computationally predicted NMR data. These notes are intended to serve as a comprehensive starting point for method development and validation in a research and drug development setting.
Physicochemical Properties of this compound
Understanding the basic physicochemical properties of a compound is crucial for the development of appropriate analytical methodologies.
| Property | Predicted/Inferred Value | Rationale/Source |
| IUPAC Name | N-hydroxy-N-methylmethanethioamide | PubChem CID: 3084535 |
| Molecular Formula | C₂H₅NOS | PubChem CID: 3084535 |
| Molecular Weight | 91.14 g/mol | PubChem CID: 3084535 |
| Polarity | Polar | Presence of N-OH, C=S, and N-CH₃ functional groups suggests high polarity and potential for hydrogen bonding. |
| Solubility | Expected to be soluble in polar solvents like water, methanol, acetonitrile, and DMSO. | Based on the polar nature of the molecule. |
| UV Absorbance | Expected to have a UV chromophore due to the thioamide group. | Thioamides typically exhibit UV absorbance, which is a prerequisite for HPLC-UV detection. |
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
The following is a proposed starting method for the HPLC analysis of this compound. Optimization and validation will be necessary for specific applications.
Experimental Protocol: HPLC Method
Objective: To develop a robust isocratic reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components like phosphate or acetate salts)
-
This compound reference standard
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The preparation of the sample solution will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. For more complex matrices, sample extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) may be necessary.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Ratio | 20 : 80 (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for λmax (e.g., 210-400 nm); a starting wavelength of 254 nm is often a good initial choice for sulfur-containing compounds. |
| Run Time | 10 minutes (or until the peak of interest has eluted and the baseline is stable) |
Data Presentation: Expected HPLC Data
Since no experimental data is available, the following table is a template for recording and presenting the results once the method is established.
| Parameter | Expected Value/Range |
| Retention Time (Rt) | To be determined experimentally (aim for 3-7 minutes for good resolution and run time) |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow: HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. The following data is based on computational predictions and should be confirmed by experimental analysis.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. Predictions were generated using online computational tools.
Table 3.1: Predicted ¹H NMR Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (on C=S) | 8.0 - 9.0 | Singlet | 1H |
| H (on N-CH₃) | 3.0 - 3.5 | Singlet | 3H |
| H (on N-OH) | 9.0 - 11.0 | Broad Singlet | 1H |
Table 3.2: Predicted ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| C (C=S) | 190 - 210 |
| C (N-CH₃) | 40 - 50 |
Experimental Protocol: NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, chosen based on sample solubility)
-
This compound sample
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |
| Number of Scans | 16 | 1024 (or more for dilute samples) |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on the predicted chemical shifts and multiplicities.
Experimental Workflow: NMR Analysis
Application Notes and Protocols for Thioformin, a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Thioformin is a promising new compound with potential antibacterial properties. These application notes provide detailed protocols for the initial antibacterial characterization of this compound using standard in vitro assays. The described methods will enable researchers to determine its spectrum of activity, potency, and potential mechanism of action. The protocols included are the Kirby-Bauer disk diffusion assay, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and bacterial growth curve analysis to assess the effect of this compound on bacterial proliferation.
Data Presentation
Table 1: Zone of Inhibition Diameters for this compound using Kirby-Bauer Disk Diffusion Assay
| Test Organism | This compound Disk Concentration (µg) | Zone of Inhibition (mm) | Interpretation |
| Escherichia coli ATCC 25922 | 30 | 18 | Susceptible |
| Staphylococcus aureus ATCC 29213 | 30 | 22 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 12 | Intermediate |
| Enterococcus faecalis ATCC 29212 | 30 | 8 | Resistant |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
| Test Organism | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 |
| Staphylococcus aureus ATCC 29213 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | 32 |
| Enterococcus faecalis ATCC 29212 | >64 |
Table 3: Effect of this compound on Bacterial Growth Rate (Optical Density at 600 nm)
| Time (hours) | Control (No this compound) | This compound (1x MIC) | This compound (4x MIC) |
| 0 | 0.05 | 0.05 | 0.05 |
| 2 | 0.20 | 0.10 | 0.06 |
| 4 | 0.60 | 0.15 | 0.06 |
| 6 | 1.20 | 0.16 | 0.07 |
| 8 | 1.50 | 0.16 | 0.07 |
| 12 | 1.60 | 0.17 | 0.08 |
| 24 | 1.65 | 0.17 | 0.08 |
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is used to qualitatively assess the susceptibility of bacteria to this compound.[1][2][3][4][5]
Materials:
-
This compound powder
-
Sterile 6 mm paper disks
-
Solvent for dissolving this compound (e.g., sterile deionized water, DMSO)
-
Mueller-Hinton agar (MHA) plates[3]
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[3]
-
Sterile saline or Tryptic Soy Broth
-
Bacterial cultures (e.g., quality control strains and clinical isolates)
-
Forceps
-
Calipers or a ruler
Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound powder in a suitable solvent to a desired stock concentration.
-
Apply a specific volume of the this compound solution onto sterile paper disks to achieve the desired final concentration per disk (e.g., 30 µg).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Aseptically pick 4-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[3]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[2]
-
-
Application of Disks and Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).[3]
-
Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive criteria (which would need to be established for a new compound like this compound).
-
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7][8][9]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a standardized concentration
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the this compound working solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the negative control).
-
The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
Incubate the plate at 35°C ± 2°C for 16-24 hours.[7]
-
-
MIC Determination:
Bacterial Growth Curve Assay
This assay evaluates the effect of this compound on the growth kinetics of a bacterial population over time.[10][11][12][13]
Materials:
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
Sterile culture flasks or tubes
-
Spectrophotometer
-
Incubator with shaking capabilities
-
Bacterial culture
Protocol:
-
Culture Preparation:
-
Experimental Setup:
-
Prepare several culture flasks: a control flask with no this compound, and experimental flasks with varying concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 4x MIC).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each condition to generate growth curves.
-
Compare the growth curves of the this compound-treated cultures to the control to observe the effect on the lag, exponential, and stationary phases of growth.
-
Visualizations
Caption: Experimental workflow for the antibacterial assessment of this compound.
Caption: Hypothetical mechanism of action for this compound targeting essential bacterial pathways.
References
- 1. asm.org [asm.org]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 6. protocols.io [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 12. Bacterial Growth Curve Measurements with a Multimode Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Thioformin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformin is a sulfur-containing organic compound with potential antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy as a potential therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2][3] This value is a quantitative measure of the in vitro activity of a compound and is essential for preclinical assessment and for guiding further drug development efforts.
These application notes provide detailed protocols for determining the MIC of this compound against a variety of microorganisms using standardized methods such as broth microdilution and agar dilution, conforming to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Quantitative results from MIC testing should be recorded meticulously. The following table provides a standardized format for presenting MIC data for this compound against various microbial strains. This structured format allows for easy comparison of its activity across different species and against reference antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains
| Microorganism | Strain ID | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) | Reference Antibiotic Name |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Tobramycin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Amphotericin B | ||
| [Additional Organism] | [Strain ID] | [Antibiotic Name] | ||
| [Additional Organism] | [Strain ID] | [Antibiotic Name] |
Experimental Protocols
Accurate and reproducible MIC determination is dependent on strict adherence to established protocols. The two most widely accepted methods, broth microdilution and agar dilution, are detailed below.
Protocol 1: Broth Microdilution Method
This method is favored for its efficiency and lower consumption of reagents and is the reference method recommended by both CLSI and EUCAST for most rapidly growing aerobic bacteria.[3][4][5]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB or RPMI-1640 directly in the 96-well plate.
-
Typically, 50 µL of broth is added to wells 2 through 12.
-
100 µL of the highest concentration of this compound is added to well 1.
-
50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL from well 10 is discarded.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Protocol 2: Agar Dilution Method
The agar dilution method is a reference method particularly useful for testing a large number of isolates simultaneously.[1][2][6]
Materials:
-
This compound stock solution of known concentration
-
Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium, held at 45-50°C
-
Sterile petri dishes
-
Bacterial or fungal inocula standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (e.g., Steers replicator) or micropipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound dilution to a larger volume of molten agar to achieve the desired final concentration (e.g., 1 mL of a 20x this compound solution to 19 mL of molten agar).
-
Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely.
-
Prepare a growth control plate containing no this compound.
-
-
Inoculum Preparation:
-
Prepare standardized inocula as described in the broth microdilution method.
-
-
Inoculation:
-
Using an inoculum-replicating apparatus, spot-inoculate approximately 1-2 µL of each standardized inoculum onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies at the inoculation spot.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not yet fully elucidated, many antimicrobial agents function by disrupting essential cellular processes. The following diagram illustrates a hypothetical mechanism where this compound inhibits a key enzyme involved in cell wall synthesis, a common target for antibacterial drugs. This is a generalized representation and requires experimental validation for this compound.
Caption: Hypothetical mechanism of this compound action.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Thioformin in Bacterial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformin (CAS 31335-60-1), with the IUPAC name N-hydroxy-N-methylmethanethioamide, is a thiocarbonyl compound that has been identified as an antibacterial agent.[1] It belongs to the hydroxylamine class of chemicals.[1] While the potential for its use in antibacterial research is established, detailed public data regarding its specific mechanism of action, comprehensive antibacterial spectrum, and effects on bacterial signaling pathways are limited.
These application notes provide a framework for the evaluation of this compound in bacterial cell culture studies. The protocols outlined below are based on established methodologies for the characterization of antibacterial compounds and can be adapted for the study of this compound. The provided quantitative data, based on related thio-compounds, serves as a representative example for data presentation and comparison.
Mechanism of Action
The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, many sulfur-containing antibiotics, or thio-compounds, are known to interfere with essential bacterial processes. A common mechanism for such compounds is the inhibition of protein synthesis.[2] This often occurs through binding to the bacterial ribosome, thereby halting the translation of messenger RNA (mRNA) into proteins, which is lethal to the bacterium. Another potential mechanism for antibacterial agents is the inhibition of cell wall synthesis, disruption of the cell membrane, or interference with nucleic acid synthesis.
A hypothetical signaling pathway for a thio-compound that inhibits protein synthesis is depicted below.
Caption: Hypothetical signaling pathway of this compound inhibiting bacterial protein synthesis.
Quantitative Data
The following tables present example data on the minimum inhibitory concentration (MIC) of representative thio-compounds against various bacterial strains. This data is provided to illustrate how to structure and present quantitative results for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative Thio-Compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 2 |
| Enterococcus faecalis (ATCC 29212) | 0.5 |
| Bacillus subtilis (ATCC 6633) | 4 |
| Streptococcus pyogenes (ATCC 19615) | 0.5 |
| Data is representative and compiled from publicly available research on related thio-compounds for illustrative purposes.[2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of a Representative Thio-Compound against Gram-Negative Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | > 64 |
| Pseudomonas aeruginosa (ATCC 27853) | > 64 |
| Klebsiella pneumoniae (ATCC 700603) | > 64 |
| Data is representative and compiled from publicly available research on related thio-compounds for illustrative purposes. |
Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.[3][4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Create a serial twofold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL. The concentration range should be chosen to span the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
2. Protocol for Bacterial Growth Curve Analysis
This protocol is used to assess the effect of this compound on the growth kinetics of a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture
-
Sterile culture flasks or tubes
-
Appropriate sterile broth medium
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Preparation of Cultures:
-
Prepare several flasks with the same volume of sterile broth.
-
Add this compound to the flasks at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a control flask with no this compound.
-
-
Inoculation:
-
Inoculate each flask with the bacterial culture to a starting OD₆₀₀ of approximately 0.05.
-
-
Incubation and Measurement:
-
Incubate the flasks at the optimal growth temperature with constant shaking.
-
At regular time intervals (e.g., every hour for 24 hours), aseptically remove a small aliquot from each flask and measure the OD₆₀₀.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time for each concentration of this compound.
-
Analyze the resulting growth curves to determine the effect of this compound on the lag phase, exponential growth phase, and stationary phase of bacterial growth.
-
3. Protocol for Assessing Antibacterial Activity in a Macrophage Infection Model
This protocol evaluates the efficacy of this compound against intracellular bacteria using a macrophage cell line (e.g., THP-1).[2]
Materials:
-
Differentiated macrophage cell line (e.g., PMA-treated THP-1 cells)
-
Bacterial strain capable of intracellular survival (e.g., Staphylococcus aureus)
-
Complete cell culture medium
-
This compound
-
Sterile water for cell lysis
-
Plates for CFU enumeration (e.g., Tryptic Soy Agar)
Procedure:
-
Infection of Macrophages:
-
Infect the differentiated macrophages with the bacterial strain at a specific multiplicity of infection (MOI), for instance, 10:1 (bacteria to cells).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with sterile PBS to remove non-phagocytosed bacteria.
-
Treat with a cell-impermeable antibiotic (e.g., gentamicin) for a short period to kill any remaining extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh culture medium containing various concentrations of this compound to the infected cells. Include an untreated control.
-
Incubate for 24-48 hours.
-
-
Quantification of Intracellular Bacteria:
-
Lyse the macrophages with sterile water.
-
Perform serial dilutions of the cell lysates.
-
Plate the dilutions on appropriate agar plates and incubate until colonies are visible.
-
Count the colonies to determine the number of viable intracellular bacteria (CFUs). The efficacy of this compound is determined by the reduction in CFU compared to the untreated control.
-
Caption: Workflow for assessing intracellular antibacterial activity using a macrophage infection model.
References
Application Notes and Protocols for Thioformin and its Analogs in Drug Discovery
Disclaimer: The compound "Thioformin" is not widely referenced in scientific literature. The following application notes and protocols are based on the well-researched antidiabetic drug, Metformin , and the general properties of thioamides . This document hypothesizes "this compound" as a thio-analog of metformin, providing a framework for its potential investigation as a lead compound.
Application Notes
1. Introduction to this compound Analogs as Potential Lead Compounds
Metformin, a biguanide, is a first-line therapeutic for type 2 diabetes, primarily by reducing hepatic glucose production.[1][2][3] Its mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to an increased cellular AMP/ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK).[1][4][5] AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic implications beyond diabetes, including in cancer and metabolic syndrome.[1][6]
The incorporation of a thioamide group, an isostere of the amide group, has gained significant attention in drug discovery for its ability to modulate the physicochemical and pharmacokinetic properties of parent compounds.[7][8][9][10] Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[8][9][11] A this compound compound, replacing a nitrogen-containing functional group in metformin with a thioamide, could therefore present a novel therapeutic candidate with potentially enhanced or new biological activities.
2. Mechanism of Action: Dual Targeting of Cellular Metabolism
The primary proposed mechanism of action for a metformin analog like this compound is the inhibition of mitochondrial complex I. This leads to a decrease in ATP synthesis and an increase in the AMP/ATP ratio, a key signal of cellular energy stress.[4][12] This energy deficit triggers the activation of AMPK.[5][12]
Activated AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways, such as gluconeogenesis in the liver, and switch on ATP-producing catabolic pathways.[1][12] The potential of thioamide-containing compounds to act as metal chelators could also introduce novel mechanisms of action, as metal ions are crucial for the function of many enzymes involved in cellular metabolism.
Quantitative Data
Table 1: Effect of Metformin on AMPK Activation and Hepatic Glucose Production
| Cell Type/Model | Metformin Concentration | Duration of Treatment | Effect on AMPK Activation | Reduction in Glucose Production | Reference |
| Primary Rat Hepatocytes | 50 µM | 7 hours | Significant activation | - | [6] |
| Primary Rat Hepatocytes | 500 µM | 7 hours | Maximal stimulation | - | [6] |
| Primary Rat Hepatocytes | 10 µM | 39 hours | 1.3-fold increase | - | [6] |
| Primary Rat Hepatocytes | 20 µM | 39 hours | 1.6-fold increase | - | [6] |
| Primary Hepatocytes | - | - | - | 35% suppression of cAMP-stimulated production | [1] |
| Diabetic Patients | - | - | - | 33% decrease in gluconeogenesis | [1] |
| High-fat-diet-fed rats | - | - | - | 50% suppression of endogenous production | [1] |
Table 2: Inhibitory Effects of Metformin on Mitochondrial Respiration
| System | Metformin Concentration | Duration of Treatment | Substrate | % Inhibition of Complex I Activity | Reference |
| Hepatoma Cells | 50 µM | 24 hours | Glutamate + Malate | 13% | [4][13] |
| Hepatoma Cells | 50 µM | 60 hours | Glutamate + Malate | 30% | [4][13] |
| Isolated Mitochondria | High (mM range) | Immediate | - | K₀.₅, 79 mM | [4] |
| H9c2 Cells (post-hypoxia) | 2 mM | Acute | - | Significant inhibition | [14] |
Experimental Protocols
Protocol 1: Synthesis of Metformin Hydrochloride
This protocol describes a common industrial method for the synthesis of metformin. A potential synthesis for a thio-analog could involve the substitution of cyanoguanidine with a thio-cyanoguanidine derivative.
Materials:
-
Dimethylamine hydrochloride
-
Cyanoguanidine
-
Ethanol
-
Microwave synthesizer
Procedure:
-
Prepare a solution of cyanoguanidine (0.42 g) and dimethylamine hydrochloride (0.4 g) in 5 ml of ethanol.[15]
-
Spot the solution onto a preparative thin-layer chromatography (TLC) plate.[15]
-
Place the TLC plate in a microwave synthesizer and irradiate at 540 W for 5 minutes.[15]
-
Monitor the reaction progress by comparing with a reference TLC plate containing spots of the reactants and expected product.[15]
-
Upon completion, scrape the product spot from the TLC plate and extract the metformin hydrochloride using a suitable solvent.
-
Purify the product by recrystallization.
Protocol 2: Western Blotting for AMPK Phosphorylation
This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Threonine-172 (Thr172).[16]
Materials:
-
Cell culture (e.g., primary hepatocytes, L6 myotubes)
-
This compound analog (or Metformin as a positive control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the test compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPK (Thr172) overnight at 4°C.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.[16]
Protocol 3: Mitochondrial Respiration Assay (Complex I Activity)
This assay measures the rate of oxygen consumption in isolated mitochondria or permeabilized cells to determine the effect of a compound on the electron transport chain.[17]
Materials:
-
Isolated mitochondria or cultured cells (e.g., HCT 116)
-
Saponin (for cell permeabilization)
-
Respiration buffer
-
Complex I substrates (e.g., pyruvate and malate)
-
ADP
-
Test compound (this compound analog)
-
Antimycin A (Complex III inhibitor, as a control)
-
High-resolution respirometer (e.g., Oroboros Oxygraph)
Procedure:
-
Cell Permeabilization (if using cells): Harvest cells and resuspend in respiration buffer. Add saponin to permeabilize the cell membrane, allowing direct access of substrates to the mitochondria.[17]
-
Baseline Respiration: Add the permeabilized cells or isolated mitochondria to the respirometer chamber containing respiration buffer.
-
State 3 Respiration: Add Complex I substrates (e.g., 10 mM pyruvate, 2 mM malate) followed by ADP (e.g., 10 mM) to induce maximal respiration.[17]
-
Inhibition: Add the test compound at the desired concentration and record the oxygen consumption rate over time.[17]
-
Control: After observing the effect of the test compound, add Antimycin A to completely inhibit the respiratory chain and confirm that the observed oxygen consumption is mitochondrial.[17]
-
Data Analysis: Calculate the percentage inhibition of Complex I-driven respiration by comparing the oxygen consumption rate before and after the addition of the test compound.
Visualizations
References
- 1. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ClinPGx [clinpgx.org]
- 5. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Mitochondrial Complex I Inhibition by Metformin Limits Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Thioformin on Specific Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioformin (N-hydroxy-N-methylmethanethioamide) is a sulfur-containing compound with potential antimicrobial properties. Analogues of this compound have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species.[1][2] This document provides detailed protocols for assessing the antibacterial efficacy of this compound and presents illustrative data on its effects against common bacterial strains. The methodologies outlined herein are established standards for antimicrobial susceptibility testing.
Data Presentation
The following tables summarize hypothetical quantitative data on the antimicrobial activity of this compound against selected bacterial strains. This data is for illustrative purposes, based on the known activity of analogous compounds, to guide researchers in interpreting their own experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | 32 |
| Pseudomonas aeruginosa | Negative | 64 |
| Bacillus subtilis | Positive | 8 |
Table 2: Zone of Inhibition for this compound (10 µg disk)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | 22 |
| Escherichia coli | Negative | 18 |
| Pseudomonas aeruginosa | Negative | 14 |
| Bacillus subtilis | Positive | 25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[3]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 50 µL from the last well.
-
Prepare a 1:100 dilution of the 0.5 McFarland bacterial suspension in CAMHB.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive growth control (no this compound) and a negative sterility control (no bacteria).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][5][6][7][8]
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration (e.g., 1 mg/mL)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Impregnate sterile paper disks with a known amount of this compound (e.g., 10 µg) and allow them to dry under sterile conditions.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the this compound-impregnated disks onto the surface of the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical mechanism of action for this compound and the experimental workflows described above.
Caption: Hypothetical mechanism of this compound action in a bacterial cell.
Caption: Workflow for assessing the antibacterial activity of this compound.
References
- 1. Further studies on synthesis and antimicrobial activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic YC 73 of Pseudomonas origin. 3. Synthesis of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. asm.org [asm.org]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. nelsonlabs.com [nelsonlabs.com]
Troubleshooting & Optimization
Technical Support Center: Thioformin Synthesis
Welcome to the Technical Support Center for Thioformin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this compound and similar thioamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as N-hydroxy-N-methylmethanethioamide, is a thiocarbonyl compound.[1] Its chemical formula is C2H5NOS, and it has a molecular weight of approximately 91.13 g/mol .[1]
Q2: What are the primary challenges in synthesizing thioamides like this compound?
The synthesis of thioamides can present several challenges, including:
-
Low Yields: This can be due to incomplete reactions, suboptimal reaction conditions, or side reactions.[2] Careful control of temperature and reaction time is crucial.[2][3]
-
Byproduct Formation: Common byproducts can include disulfides and other oxidation products.[2][4] The use of inert atmospheres and controlled addition of reagents can help minimize these.
-
Purification Difficulties: Thioamides can sometimes be difficult to isolate from reaction mixtures.[3] Issues like product solubility in the reaction solvent or the presence of persistent impurities can complicate purification.[3]
-
Stability Issues: Thiolated compounds can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of oxidizing agents.[5]
Q3: How can I monitor the progress of my this compound synthesis reaction?
Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] These methods help determine if the starting material has been consumed and can indicate the formation of the desired product and any byproducts.[2]
Q4: What are the recommended storage conditions for this compound and related intermediates?
Thiolated compounds are often sensitive to heat and oxidation.[5] For long-term stability, it is advisable to store this compound and its precursors under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C.[5] Storage at room temperature, especially in the presence of humidity, can lead to the formation of disulfide bonds and a decrease in the purity of the free thiol groups.[5]
Troubleshooting Guide
This section addresses common issues encountered during thioamide synthesis, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction using TLC or GC-MS to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature if starting material persists.[2] |
| Suboptimal reagent concentrations. | Optimize the molar ratios of your reactants. A slight excess of the thioacylating agent may be beneficial. | |
| Poor quality of starting materials. | Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions.[2] | |
| Side reactions consuming starting material. | Adjust reaction conditions such as temperature and solvent. Running the reaction under an inert atmosphere can prevent oxidation. | |
| Significant Byproduct Formation | Oxidation of thiol groups. | Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. |
| Polymerization. | This can occur with some thiophene-containing precursors in the presence of strong acids or at high temperatures.[2] Ensure the reaction temperature is controlled and any acidic components are neutralized promptly during workup.[2] | |
| Formation of disulfides. | This is a common side reaction for thiol-containing compounds.[2] Minimize exposure to air and consider using a mild reducing agent in the workup if necessary. | |
| Difficulty in Product Isolation/Precipitation | The product is soluble in the reaction solvent. | If the product does not precipitate upon cooling, try adding the reaction mixture to a large volume of ice-cold water.[3] Alternatively, the solvent can be removed under reduced pressure to yield the crude product.[3] |
| Insufficient cooling. | Ensure the reaction mixture is thoroughly cooled, potentially in an ice bath, to induce precipitation.[3] | |
| Product Purity Issues After Purification | Co-elution of impurities during chromatography. | Optimize your chromatography conditions. This may involve trying different solvent systems, gradients, or stationary phases. |
| Thermal degradation during purification. | Avoid excessive heat. If using distillation, perform it under vacuum to lower the boiling point. For chromatography, work at room temperature unless the product is known to be thermally stable. |
Experimental Protocols
Representative Protocol: Synthesis of a Thioamide via Thionation of an Amide
This protocol describes a general method for converting an amide to a thioamide using Lawesson's reagent.
Materials:
-
N-methylformamide (or other suitable amide precursor)
-
Lawesson's reagent
-
Anhydrous toluene (or other high-boiling, non-polar solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting amide (1 equivalent) in anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution. Safety Note: Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and stir for the time determined by reaction monitoring (e.g., 2-4 hours). Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioamide.
Visualizations
References
Technical Support Center: Thioformin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Thioformin synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound (N-methylthioformohydroxamic acid).
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TFS-001 | Low or No Product Yield: After completing the synthesis and work-up, the yield of this compound is significantly lower than expected or non-existent. | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor quality of reagents. 2. Degradation of Product: this compound may be unstable under the reaction or work-up conditions. Prolonged exposure to strong acids or bases can cause degradation. 3. Side Reactions: Competing side reactions may be consuming the starting materials or the product. 4. Inefficient Extraction: The product may not have been efficiently extracted from the reaction mixture. | 1. Optimize Reaction Conditions: Increase the reaction time, slightly elevate the temperature (monitor for degradation), and ensure all reagents are pure and dry. Use fresh reagents whenever possible. 2. Control pH and Temperature: During work-up, use mild acids or bases for pH adjustment and keep the temperature low. Minimize the time the product is in acidic or basic aqueous solutions. 3. Use of Protective Groups: While direct thioacylation is possible, consider protecting the hydroxyl group of N-methylhydroxylamine if side reactions are significant. 4. Optimize Extraction: Use a suitable solvent for extraction and perform multiple extractions to ensure complete recovery of the product. |
| TFS-002 | Presence of Multiple Spots on TLC: Thin-layer chromatography of the crude product shows multiple spots, indicating the presence of impurities. | 1. Unreacted Starting Materials: The reaction did not go to completion. 2. Formation of Side Products: Side reactions are occurring. A common side product is the O-acylated isomer. 3. Decomposition of Product: The product may be degrading during the reaction or work-up. | 1. Drive Reaction to Completion: Increase the reaction time or the amount of the acylating agent. 2. Purification: Use column chromatography to separate the desired product from impurities. Test different solvent systems to achieve good separation. Recrystallization can also be an effective purification method. 3. Minimize Exposure to Heat and Light: Store the product in a cool, dark place. |
| TFS-003 | Difficulty in Product Isolation/Purification: The crude product is an oil and is difficult to crystallize, or it is difficult to separate from impurities by column chromatography. | 1. Product is an Oil: Some thiohydroxamic acids are oils at room temperature. 2. Co-elution of Impurities: The impurities may have similar polarity to the product, making separation by chromatography challenging. | 1. Alternative Purification: If crystallization fails, try distillation under reduced pressure (if the product is thermally stable) or preparative HPLC. 2. Optimize Chromatography: Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Gradient elution may improve separation. |
| TFS-004 | Inconsistent Yields: Repeating the synthesis results in significantly different yields. | 1. Variability in Reagent Quality: The purity of starting materials, especially the thioacylating agent, can vary between batches. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. 3. Inconsistent Reaction Conditions: Small variations in temperature, stirring speed, or addition rate of reagents can affect the outcome. | 1. Standardize Reagents: Use reagents from the same batch or re-purify them before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. 3. Precise Control: Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and a syringe pump for slow and consistent addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound (N-methylthioformohydroxamic acid) is a type of thiohydroxamic acid. Common synthesis methods include:
-
Thioacylation of N-methylhydroxylamine: This is a direct approach where N-methylhydroxylamine is reacted with a thioacylating agent. A modern and efficient method uses S-thioacyl dithiophosphates as the thioacylating agent, which can be performed without protecting the hydroxyl group.[1][2]
-
From N-hydroxyimidoyl chlorides: This method involves the reaction of an N-hydroxyimidoyl chloride with a sulfur source like sodium sulfide. This approach has been reported to give high yields for other thiohydroxamic acids.[3][4]
-
From isothiocyanates: N-hydroxythioureas can be synthesized by reacting an isothiocyanate with hydroxylamine.[5] This could potentially be adapted for this compound synthesis.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, consider the following:
-
Reagent Quality: Use high-purity, dry starting materials and solvents.
-
Reaction Conditions: Optimize the reaction temperature, time, and stoichiometry of reactants. A slight excess of the thioacylating agent may drive the reaction to completion.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent side reactions caused by atmospheric oxygen or moisture.
-
Controlled Addition: Add reagents slowly and at a controlled temperature to minimize side reactions.
-
Efficient Purification: Choose an appropriate purification method (column chromatography, recrystallization, or distillation) to minimize product loss during isolation.
Q3: What are the potential side reactions in this compound synthesis?
A3: Potential side reactions include:
-
O-Thioacylation: The thioacylating agent may react with the oxygen of the hydroxylamine group instead of the nitrogen, leading to the formation of an O-thioacylhydroxylamine isomer.
-
Decomposition: The thiohydroxamic acid product can be unstable and may decompose, especially at elevated temperatures or in the presence of strong acids or bases.
-
Reactions with Impurities: Impurities in the starting materials or solvents can lead to the formation of various byproducts.
Q4: How do I purify crude this compound?
A4: Purification of crude this compound can be achieved through several methods:
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., a mixture of hexane and ethyl acetate).
-
Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Distillation: If this compound is a thermally stable liquid, it can be purified by distillation under reduced pressure.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems indicates a high degree of purity.
-
Melting Point Analysis: A sharp melting point range for a solid product is an indicator of high purity.
Experimental Protocol: Synthesis of this compound via Thioacylation
This protocol is a representative method based on the thioacylation of N-methylhydroxylamine.
Materials:
-
N-methylhydroxylamine hydrochloride
-
A suitable thioformylating agent (e.g., S-thioformyl dithiophosphate)
-
Triethylamine (Et3N)
-
Anhydrous chloroform (CHCl3) or dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of N-methylhydroxylamine free base: In a round-bottom flask, dissolve N-methylhydroxylamine hydrochloride in water and cool in an ice bath. Slowly add a stoichiometric amount of a base (e.g., sodium carbonate) to neutralize the hydrochloride and liberate the free base. Extract the free base into a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sulfate, and carefully remove the solvent under reduced pressure. Caution: N-methylhydroxylamine is volatile and potentially unstable.
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve the freshly prepared N-methylhydroxylamine in anhydrous chloroform. Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Thioformylating Agent: Add triethylamine (1.1 equivalents) to the solution. Slowly add a solution of the thioformylating agent (1.0 equivalent) in anhydrous chloroform to the reaction mixture over 30 minutes using a dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
Table 1: Hypothetical Comparison of this compound Synthesis Methods
| Method | Thioacylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| A | S-thioformyl dithiophosphate | CHCl3 | 0 to RT | 3 | 75-90 | >95 |
| B | Thioformyl chloride | THF | -20 to 0 | 2 | 40-60 | >90 |
| C | N,N'-Thiocarbonyldiimidazole | CH2Cl2 | RT | 6 | 50-70 | >92 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual yields and purities will depend on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthesis of Thiohydroxamic Acids and Thiohydroximic Acid Derivatives - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. Synthesis of N-hydroxythiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioformin stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Thioformin degradation?
This compound is susceptible to degradation under several conditions. The primary factors include exposure to hydrolytic conditions (particularly alkaline pH), oxidizing agents, and photolytic stress.[1] The thioamide group is prone to oxidation, while the biguanide structure can be susceptible to hydrolysis.
Q2: What are the expected degradation products of this compound?
Under oxidative stress, the thioamide functional group can be oxidized to its corresponding S-oxide and subsequently to other species.[2] Hydrolytic conditions, especially alkaline, may lead to the cleavage of the biguanide moiety. A proposed major degradation product under hydrolytic stress is the formation of a corresponding amide derivative through the elimination of the thioamide sulfur.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[3] It should be protected from direct sunlight and moisture.[4][5] For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) may be recommended, but always consult the manufacturer's specific guidelines.[3]
Q4: Can I use a standard HPLC method to analyze this compound and its degradants?
Yes, a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the analysis of this compound in the presence of its degradation products.[6] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is a common starting point.[7] UV detection is typically suitable for this class of compounds.
Q5: Is this compound sensitive to light?
Yes, photostability studies are recommended for this compound. Exposure to UV light can potentially lead to degradation.[1][8] When not in use, samples should be stored in amber vials or protected from light.
Troubleshooting Guides
Problem: I observe a precipitate in my aqueous this compound solution.
-
Possible Cause 1: pH Change. The solubility of this compound and its degradation products can be pH-dependent. An unintended change in the pH of your solution could cause precipitation.
-
Troubleshooting Step 1: Measure the pH of the solution. If it has shifted, adjust it back to the desired range.
-
Possible Cause 2: Degradation. One or more degradation products may have lower solubility in your solvent system.
-
Troubleshooting Step 2: Analyze a sample of the solution using a stability-indicating HPLC method to check for the presence of degradation products.
-
Possible Cause 3: Concentration. The concentration of your solution may be too high for the storage temperature.
-
Troubleshooting Step 3: Try gently warming the solution to see if the precipitate redissolves. If so, consider diluting the stock solution for storage.
Problem: My HPLC chromatogram shows unexpected peaks for a fresh this compound sample.
-
Possible Cause 1: Contaminated Mobile Phase or Diluent. Impurities in your solvents can appear as extraneous peaks.
-
Troubleshooting Step 1: Prepare fresh mobile phase and diluent using high-purity solvents.
-
Possible Cause 2: Column Contamination. Previous analyses may have left residues on the column.
-
Troubleshooting Step 2: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) according to the manufacturer's instructions.
-
Possible Cause 3: Sample Degradation during Preparation. this compound may be degrading in the diluent if the conditions are not optimal (e.g., high pH).
-
Troubleshooting Step 3: Prepare a fresh sample in a neutral or slightly acidic diluent and inject it immediately.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound.
Table 1: Hydrolytic Degradation of this compound after 24 hours.
| Condition | Temperature (°C) | % this compound Degraded |
| 0.1 M HCl | 60 | 5.2 |
| Water | 60 | 1.8 |
| 0.1 M NaOH | 60 | 25.6 |
Table 2: Oxidative Degradation of this compound.
| Condition | Time (hours) | % this compound Degraded |
| 3% H₂O₂ | 4 | 15.3 |
| 6% H₂O₂ | 4 | 32.1 |
Table 3: Photolytic Degradation of this compound.
| Condition | Duration | % this compound Degraded |
| UV Light (254 nm) | 24 hours | 8.9 |
| Direct Sunlight | 7 days | 12.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 8 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of this compound to direct sunlight for 7 days.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation peaks.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. iaphl.org [iaphl.org]
- 5. niph.org.kh [niph.org.kh]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
Troubleshooting Thioformin purification challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Thioformin, a novel sulfur-containing compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a low purity after initial synthesis. What are the first steps I should take?
A1: Low purity after initial synthesis is a common issue. The first step is to identify the nature of the impurities. We recommend performing a preliminary analysis using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a qualitative idea of the number and polarity of the impurities.[1][2][3] This will help in selecting an appropriate purification strategy.
Q2: I am observing significant degradation of this compound during purification. What could be the cause and how can I prevent it?
A2: this compound, like many thio-compounds, can be susceptible to degradation under certain conditions.[4][5][6] Common causes include exposure to harsh pH (acidic or alkaline hydrolysis), oxidation, and elevated temperatures.[4][6][7] To mitigate degradation, consider the following:
-
pH Control: Buffer your solutions to maintain a neutral pH throughout the purification process.
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heat. Use cold rooms or ice baths for temperature-sensitive steps.
-
Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light).[4][5][6]
Q3: What are the recommended chromatographic techniques for this compound purification?
A3: The choice of chromatographic technique depends on the nature of the impurities and the scale of purification. For this compound, we recommend:
-
Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): Excellent for final polishing and achieving high purity. A reversed-phase C18 column is often a good starting point for sulfur-containing compounds.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can be effective if this compound or its impurities are highly polar.[1][2]
Troubleshooting Guides
Issue 1: Poor Recovery Yield After Column Chromatography
Symptoms:
-
Low overall yield of this compound after chromatographic separation.
-
Significant amount of product remains on the column or is lost during the process.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Irreversible Adsorption | This compound may be strongly interacting with the stationary phase. Try using a less retentive stationary phase or adding a competitive agent to the mobile phase. Pre-treating the column with a blocking agent might also help.[9] |
| Co-elution with Impurities | The elution method may not be optimal for separating this compound from all impurities. Optimize the gradient and mobile phase composition.[10] Consider using a different type of chromatography (e.g., ion-exchange if applicable). |
| On-column Degradation | The stationary phase might be catalyzing the degradation of this compound. Ensure the stability of this compound on the chosen stationary phase by performing a small-scale stability test. |
| Sample Precipitation | The sample may be precipitating on the column due to changes in solvent composition. Ensure the sample remains soluble in the mobile phase throughout the elution process.[10] |
Issue 2: Presence of Elemental Sulfur as an Impurity
Symptoms:
-
A yellow, insoluble solid is observed in the purified this compound.
-
Analytical data (e.g., NMR, MS) indicates the presence of S8.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Decomposition of this compound | This compound may be unstable under the reaction or workup conditions, leading to the formation of elemental sulfur. Re-evaluate the reaction conditions and consider milder reagents or lower temperatures. |
| Byproduct from Synthesis | The synthetic route itself may produce elemental sulfur as a byproduct.[11] |
| Purification Method | Washing: Wash the crude product with a solvent in which elemental sulfur is soluble but this compound is not, such as toluene or carbon disulfide (use with caution due to toxicity and flammability).[11] Chromatography: Elemental sulfur typically runs very fast on normal-phase silica gel chromatography.[11] Recrystallization: Recrystallize this compound from a suitable solvent system to leave the elemental sulfur behind.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50) to create a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours.[4]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 4 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4][6]
-
Thermal Degradation: Heat the solid this compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase with UV detection) and LC-MS to identify and characterize the degradation products.[7][8]
Protocol 2: HPLC Purity Analysis of this compound
This protocol provides a starting point for developing an HPLC method for purity assessment.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (95:5 A:B) to a concentration of 0.5 mg/mL.[10]
Visualizations
Caption: A typical purification workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Thioformin Dosage for In Vitro Experiments
Disclaimer: Information regarding a specific compound named "Thioformin" is limited in publicly available scientific literature. This guide is developed based on extensive data for Metformin , a structurally related and well-researched compound frequently used in in vitro studies for its effects on cellular metabolism and signaling. Researchers should use this information as a starting point and adapt protocols based on the specific physicochemical properties and biological activity of their this compound compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds like this compound/Metformin in vitro?
A1: The primary mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway.[1][2] This is often an indirect effect resulting from the inhibition of mitochondrial respiratory chain Complex I, which leads to an increase in the cellular AMP:ATP ratio.[1][2] Activated AMPK then modulates downstream signaling pathways, most notably inhibiting the mammalian target of rapamycin (mTOR) signaling pathway (mTORC1), which is crucial for cell growth, proliferation, and protein synthesis.[3][4][5][6][7]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on studies with metformin, a broad range of concentrations has been used, highly dependent on the cell type and the duration of the experiment. For initial dose-response experiments, concentrations ranging from the low micromolar (µM) to the millimolar (mM) range are common. Some studies have used concentrations as low as 20 µM, while others have gone up to 20 mM.[8][9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[11][12]
Q3: How should I prepare and store a this compound stock solution?
A3: this compound, like many small molecules, is often dissolved in an organic solvent such as Dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%, with <0.1% being ideal for sensitive cell lines or long-term experiments) to avoid solvent-induced cytotoxicity.[11][13] Stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of this compound in solution may vary, so it is advisable to prepare fresh dilutions for each experiment.[14]
Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?
A4: High cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to treatment.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your cells.
-
Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions.
It is recommended to perform a cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in Culture Media | - Low aqueous solubility of the compound.- "Crashing out" when diluting a concentrated organic stock solution into aqueous media.[13] | - Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO, DMF) to minimize the volume added to the media.- Warm the cell culture media to 37°C before adding the compound.- Add the stock solution to the media dropwise while gently vortexing to facilitate dispersion.[13]- Consider using solubility enhancers or different formulations if precipitation persists.[17][18] |
| Inconsistent or Non-Reproducible Results | - Variation in cell seeding density.- Inconsistent incubation times.- Instability of the compound in the culture medium over time.- Edge effects in multi-well plates. | - Optimize and standardize cell seeding density for each cell line.[11]- Use consistent and clearly defined treatment durations.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS or media.[11] |
| No Observable Effect on AMPK or mTOR Pathways | - Insufficient concentration of this compound.- Cell line may have a non-canonical response or resistance.- Short treatment duration. | - Perform a dose-response experiment to test a wider range of concentrations.- Increase the duration of treatment (e.g., 24, 48, 72 hours).[19]- Confirm the expression and activity of key pathway proteins (AMPK, ACC, mTOR, p70S6K) in your cell line at baseline.- Use a positive control (e.g., AICAR for AMPK activation) to ensure the assay is working correctly. |
Data Presentation: this compound/Metformin In Vitro Concentrations
The following table summarizes typical concentration ranges for metformin found in the literature, which can serve as a guide for initial this compound experiments.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Non-small Cell Lung Cancer (LL/2) | 5 mM - 15 mM | Reduced cell proliferation | [8] |
| Lymphoma (Daudi, SU-DHL-4, HUT78, Jurkat) | 8.5 mM - 20.8 mM (IC50) | Growth inhibition | [3] |
| Osteosarcoma | ~2.5 mM - 3 mM | Cell cycle arrest, decreased proliferation | [20] |
| Ovarian Cancer (A2780, SKOV3) | 20 µM (synergistic with carboplatin) | Potentiation of chemotherapy | [10] |
| Primary Human Hepatocytes | 0.5 mM - 2 mM | AMPK activation | [4][21] |
| Bovine Mammary Epithelial Cells | 3 mM | Activation of AMPK signaling | [22] |
Experimental Protocols
Protocol 1: Determining IC50 with an MTT Cytotoxicity Assay
This protocol provides a method to assess the concentration of this compound that inhibits the growth of a cell line by 50%.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A common approach is to perform a serial dilution to cover a wide concentration range (e.g., from 1 µM to 20 mM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-cell control (medium only).[16]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8][16]
-
Gently mix on an orbital shaker for 15 minutes.[16]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[16]
-
Protocol 2: Western Blot Analysis of AMPK Pathway Activation
This protocol outlines the steps to detect the phosphorylation of AMPK and its downstream target ACC, which are markers of pathway activation.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time. Include an untreated or vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.[23]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[3][21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[3][21]
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.[23]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.[23]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
Mandatory Visualizations
Caption: this compound's proposed signaling pathway via AMPK activation and mTORC1 inhibition.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 7. Metformin Inhibits Hepatic mTORC1 Signaling via Dose-Dependent Mechanisms Involving AMPK and the TSC Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metformin and phenethyl isothiocyanate combined treatment in vitro is cytotoxic to ovarian cancer cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Kill Curve [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. Biopharma & Bioprocessing [evonik.com]
- 19. viterbik12.usc.edu [viterbik12.usc.edu]
- 20. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Metformin Inhibits Lipoteichoic Acid–Induced Oxidative Stress and Inflammation Through AMPK/NRF2/NF-κB Signaling Pathway in Bovine Mammary Epithelial Cells [frontiersin.org]
- 23. benchchem.com [benchchem.com]
Overcoming solubility issues with Thioformin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Thioformin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Fluopsin, is a thiocarbonyl compound with the molecular formula C2H5NOS.[1] It is recognized for its antibacterial properties.[1] Key computed properties are listed in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 91.13 g/mol | PubChem[1] |
| Molecular Formula | C2H5NOS | PubChem[1] |
| XLogP3-AA | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. Why is this happening and what can I do?
This is a common issue when a compound is dissolved in a strong organic solvent, like DMSO, and then diluted into an aqueous medium where its solubility is much lower.[2] The dramatic change in solvent polarity causes the compound to "crash out" of the solution.[2]
To mitigate this, consider the following:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, typically below 0.5% to avoid cellular toxicity.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Slow Addition and Rapid Mixing: Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid dispersion.[2]
Q3: My in-vitro experiments with this compound show high potency, but it is not translating to in-vivo models. What could be the issue?
Poor bioavailability is a frequent cause for the discrepancy between in-vitro and in-vivo results.[3] For an orally administered compound to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane.[3] Low aqueous solubility is a major contributor to poor dissolution and, consequently, low bioavailability.[3] It is essential to evaluate the formulation and consider strategies to enhance solubility and absorption.[3][4]
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: this compound may have low solubility in the initially chosen solvent.
-
Solution: A systematic solvent screening is recommended. It is also crucial to use high-purity, anhydrous solvents, as water content can significantly impact the solubility of certain compounds.
Table 2: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically insoluble |
| Ethanol | 5 | Sparingly soluble |
| Methanol | 10 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 100 | Freely soluble |
| Dimethylformamide (DMF) | 80 | Freely soluble |
Issue 2: Precipitate forms during storage of stock solutions.
-
Possible Cause: The stock solution may be supersaturated, or the compound may be unstable in the solvent over time.
-
Solution:
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
-
If precipitation is still observed, consider preparing fresh solutions before each experiment.
-
For aqueous-based formulations, the addition of stabilizing excipients like polymers (e.g., HPMC, PVP) can act as precipitation inhibitors.[3]
-
Issue 3: Inconsistent results in cell-based assays.
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the cell culture medium can lead to variable effective concentrations.
-
Solution:
-
Gentle Warming: Warming the solution to 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat.[2]
-
Sonication: Use a bath sonicator to help break up small particles and facilitate dissolution.[2]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the medium might improve solubility for ionizable compounds.[2]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 0.9113 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Screening for Optimal Solubilizing Excipients
-
Preparation of Excipient Solutions: Prepare a range of solutions containing different co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Polysorbate 80, Cremophor® EL) at various concentrations in an aqueous buffer (e.g., PBS).[3]
-
Addition of this compound: Add an excess amount of this compound powder to a fixed volume of each excipient solution.
-
Equilibration: Agitate the samples on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Sample Analysis: Centrifuge the samples to pellet the undissolved compound. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway for this compound's antibacterial action.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. This compound | C2H5NOS | CID 3084535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Preventing Degradation of Thio-Compounds in Solution
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of thio-compounds in solution?
A1: The stability of thio-compounds in solution is influenced by several factors. The most common include temperature, light exposure, pH, and oxidation.[1][2][3] High temperatures can accelerate degradation reactions, while exposure to light, particularly UV light, can induce photolytic degradation.[4][5] The pH of the solution is critical, as thio-compounds can be susceptible to hydrolysis under acidic or alkaline conditions.[6][7][8] Oxidation is another major degradation pathway, often leading to the formation of disulfides or other oxidized species.[9][10]
Q2: What are the general recommendations for storing stock solutions of thio-compounds?
A2: To ensure the stability of thio-compound stock solutions, it is generally recommended to store them as aliquots in tightly sealed vials at -20°C. This minimizes freeze-thaw cycles and exposure to air and moisture. For short-term storage, 4°C may be acceptable, but it is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[4][11] Whenever possible, solutions should be freshly prepared and used on the same day.
Q3: What are the visible signs of degradation in a thio-compound solution?
A3: Visual inspection can often provide initial clues of degradation. Signs of instability may include a change in color, the formation of a precipitate, or cloudiness in the solution.[2] For suspensions, the caking of the solid phase that cannot be easily resuspended is an indicator of physical instability.[2] However, significant degradation can occur without any visible changes, making analytical testing essential for confirming stability.
Q4: Which solvents are recommended for preparing thio-compound solutions?
A4: The choice of solvent can significantly impact the stability of a thio-compound. High-purity water is a common solvent, but the use of a buffer system to maintain an optimal pH is often necessary.[11] The ideal pH will be compound-specific and should be determined during stability studies. It is also advisable to use solvents that have been deoxygenated (e.g., by purging with nitrogen) to minimize oxidative degradation.[10]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Solution Discoloration | Oxidation, photodecomposition, or pH-related degradation. | - Store solutions protected from light. - Prepare solutions using deoxygenated solvents. - Verify the pH of the solution and adjust if necessary, based on stability data. |
| Precipitate Formation | Poor solubility at storage temperature, degradation leading to insoluble products, or interaction with the storage container. | - Before use, allow the solution to equilibrate to room temperature. - Filter the solution through a 0.22 µm syringe filter after preparation. - Evaluate the solubility of the compound in the chosen solvent and at the storage temperature. - Ensure the storage container is made of an inert material. |
| Loss of Biological Activity | Chemical degradation of the active compound. | - Confirm the stability of the compound under the experimental conditions (e.g., temperature, pH, light exposure). - Prepare fresh solutions before each experiment. - Perform a forced degradation study to identify the degradation products and pathways. |
| Inconsistent Experimental Results | Instability of the thio-compound solution leading to variable concentrations. | - Prepare and use solutions on the same day. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Validate the stability of the compound under the specific assay conditions. |
Stability of Thio-Compounds Under Various Conditions
The following tables summarize stability data for different thio-compounds, providing a general indication of their behavior under various stress conditions.
Table 1: Stability of Thiolated Polymers
| Storage Condition | Formulation | Observation | Reference |
| 20°C and 70% Relative Humidity | Powder | Decrease in free thiol groups. | [12] |
| -20°C (56% RH), 4°C (53% RH), 22°C (25% RH) | Powder | Stable. | [12] |
| All tested conditions | Matrix tablets | Stable. | [12] |
Table 2: Forced Degradation of Thiocolchicoside
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.5 M HCl at 60°C) | Degradation observed. | [8] |
| Base Hydrolysis (e.g., 0.5 M NaOH at 60°C) | Degradation observed, one additional peak on HPTLC. | [8] |
| Oxidation (e.g., 1% H₂O₂) | Degradation observed, three additional peaks on HPTLC. | [8] |
| Photolytic and Thermal Stress | Stable. | [8] |
Experimental Protocols
Protocol 1: Preparation of a Thio-Compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of a thio-compound.
Materials:
-
Thio-compound powder
-
High-purity, deoxygenated solvent (e.g., water, buffer, DMSO)
-
Calibrated analytical balance
-
Volumetric flasks
-
Vortex mixer or sonicator
-
0.22 µm syringe filter
-
Amber glass vials or microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the required amount of the thio-compound powder.
-
Dissolution: Add a portion of the deoxygenated solvent to the powder and vortex or sonicate until fully dissolved.
-
Volume Adjustment: Bring the solution to the final desired volume with the solvent in a volumetric flask.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into amber vials or tubes wrapped in aluminum foil. Store at -20°C or as determined by stability studies.[11]
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and identifying potential degradation products.[5]
Materials:
-
Thio-compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath
-
Photostability chamber
-
HPLC or other suitable analytical instrument
Procedure:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M NaOH before analysis.[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[5]
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[5] Keep a control sample in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method such as HPLC.[13][14]
Visualizations
Caption: General workflow for a thio-compound stability study.
Caption: Factors influencing the degradation of thio-compounds in solution.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. researchgate.net [researchgate.net]
- 4. qbdgroup.com [qbdgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 10. A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Enhancing Thioformin Activity Through Structural Modification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on modifying the structure of Thioformin to enhance its biological activity. The information is based on established principles of medicinal chemistry and experience with related thio-compounds.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for modifying the structure of this compound?
This compound (N-hydroxy-N-methylmethanethioamide) is a small molecule with a simple structure.[1] Modifying its core structure is a common strategy in drug discovery to improve its potency, selectivity, and pharmacokinetic properties. By systematically altering different parts of the molecule, researchers can explore the structure-activity relationship (SAR) to identify derivatives with enhanced therapeutic potential.[2][3][4]
Q2: What are the key regions of the this compound structure that can be modified?
The this compound molecule offers several sites for modification:
-
N-methyl group: This group can be replaced with other alkyl or aryl substituents to explore the impact on steric bulk and lipophilicity.
-
N-hydroxy group: While potentially crucial for its activity, this group could be esterified or etherified to create prodrugs or alter its hydrogen bonding capacity. However, modification or removal of the N-hydroxy group can lead to a decrease in activity.[5]
-
Thioformyl group (HC=S): The hydrogen atom can be substituted with various functional groups. The sulfur atom is also a key feature and can be involved in interactions with biological targets.[6]
Q3: What types of new functional groups could be introduced to enhance antimicrobial activity?
Based on studies of other thio-compounds with antimicrobial properties, the following modifications could be explored:
-
Heterocyclic rings: Introducing rings like thiophene, pyridine, or pyrimidine can significantly impact biological activity.[7][8]
-
Halogenated aryl groups: Adding substituted phenyl rings, particularly with halogens, can improve membrane permeability and antimicrobial potency.[8]
-
Thio-derivatives of natural products: Incorporating the thioamide moiety into scaffolds derived from natural products like camphor has shown to enhance antimicrobial and antibiofilm activity.[9]
Q4: What are the potential biological targets for this compound and its analogs?
While the specific biological target of this compound is not well-established, related thio-compounds are known to target various cellular processes. Potential targets could include enzymes involved in essential metabolic pathways, such as fatty acid synthesis or nicotinamide N-methyltransferase (NNMT).[4][10] Another possible mechanism is the inhibition of protein synthesis.[11] Common biological targets for drugs include proteins like enzymes, ion channels, and receptors, as well as nucleic acids.[1]
Troubleshooting Guide
Q5: I am having trouble with the synthesis of my this compound analog, with very low yields. What could be the cause?
Low yields in thioamide synthesis can be due to several factors. Consider the following:
-
Reagent Quality: Ensure that your starting materials and reagents are pure and dry.
-
Reaction Conditions: Thionation reactions (converting an amide to a thioamide) often require specific temperatures and reaction times. Optimize these parameters for your specific analog.
-
Purification Method: Thioamides can be sensitive to certain purification conditions. Consider alternative methods like column chromatography with a less acidic stationary phase or recrystallization.
Q6: My purified this compound analog appears to be unstable and degrades over time. How can I improve its stability?
Thio-compounds can be susceptible to oxidation and hydrolysis. To improve stability:
-
Storage Conditions: Store your compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
-
pH: The stability of your compound may be pH-dependent. Determine the optimal pH for storage in solution.
-
Antioxidants: For solutions, consider adding a small amount of an antioxidant.
Q7: The results of my antimicrobial assays are inconsistent. What are the possible reasons?
Inconsistent assay results can stem from both the compound and the experimental setup:
-
Compound Solubility: Ensure your this compound analog is fully dissolved in the assay medium. Poor solubility can lead to variable effective concentrations.
-
Assay Conditions: Factors like incubation time, temperature, and the specific strain of microbe used can all affect the outcome. Standardize your assay protocol carefully.
-
Compound Purity: Impurities in your synthesized analog could have their own biological activity, leading to confounding results. Verify the purity of your compound using techniques like NMR and mass spectrometry.
Data Presentation
The following table presents hypothetical data for a series of this compound analogs to illustrate how structural modifications might influence antimicrobial activity. This data is for illustrative purposes only and is based on general trends observed for other classes of thio-compounds.
| Compound ID | Modification on N-methyl group | Modification on Thioformyl H | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | -CH₃ | -H | 128 | >256 |
| Analog A | -CH₂CH₃ | -H | 64 | 128 |
| Analog B | -CH₃ | -Phenyl | 32 | 64 |
| Analog C | -CH₃ | -4-Chlorophenyl | 16 | 32 |
| Analog D | -CH₃ | -2-Thienyl | 8 | 16 |
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog (e.g., N-hydroxy-N-methyl-1-phenylmethanethioamide - Analog B)
This protocol is a generalized procedure and may require optimization for specific analogs.
-
Synthesis of the corresponding amide:
-
Dissolve N-methylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0°C.
-
Slowly add benzoyl chloride (1 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-hydroxy-N-methylbenzamide.
-
-
Thionation of the amide:
-
Dissolve the crude amide in dry toluene.
-
Add Lawesson's reagent (0.5 eq) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired thioamide.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for this compound analog synthesis and evaluation.
References
- 1. Biological target - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationship Study of N-Hydroxyphtalimide Derivatives for the Detection of Amines during Fmoc-Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, bioactivity, and enzymatic modification of antibacterial thiotetromycin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Investigating the structure–activity relationship of marine natural polyketides as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Thioformin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and experimental use of Thioformin, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
This compound, also known as N-methylthioformohydroxamic acid, is a siderophore, a small molecule with a high affinity for iron. It is produced by some microorganisms to scavenge iron from their environment. Its chemical structure consists of a thiohydroxamic acid functional group with a methyl substituent on the nitrogen atom.
Q2: What are the primary applications of synthesized this compound in research?
Synthesized this compound is primarily used in:
-
Microbiology and Infectious Disease Research: To study bacterial iron acquisition mechanisms and as a potential antimicrobial agent, often in the form of its metal complexes like Fluopsin C (a copper complex).[1]
-
Biochemical and Biophysical Studies: To investigate the kinetics and thermodynamics of siderophore-metal interactions.
-
Drug Development: As a lead compound for the development of novel antibiotics or iron chelators.
Q3: What are the common causes of batch-to-batch variability in synthesized this compound?
Batch-to-batch variability in this compound synthesis can arise from several factors:
-
Incomplete Reactions: Both the initial formylation and the subsequent thionation steps may not go to completion, leading to residual starting materials in the final product.
-
Side Product Formation: The thionation step, particularly when using reagents like Lawesson's reagent or P4S10, can lead to the formation of various byproducts.[2][3]
-
Inconsistent Purification: Variations in purification methods (e.g., chromatography, crystallization) can result in different impurity profiles between batches.
-
Degradation: this compound, like many thiohydroxamic acids, can be susceptible to degradation, especially if not handled and stored properly.[4][5]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Formylation of N-methylhydroxylamine | - Ensure the reaction is carried out under anhydrous conditions. - Use a slight excess of the formylating agent (e.g., ethyl formate). - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Inefficient Thionation | - Use fresh Lawesson's reagent or P4S10, as their reactivity can decrease over time. - Ensure the reaction temperature is optimal; higher temperatures may be required but can also lead to degradation.[6] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product Loss During Workup and Purification | - Optimize the extraction procedure to minimize loss in the aqueous phase. - If using column chromatography, select a solvent system that provides good separation of this compound from impurities. - For crystallization, carefully choose the solvent and control the cooling rate to maximize crystal formation. |
Problem 2: Inconsistent Purity Between Batches
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Unreacted N-methylformohydroxamic acid | - Increase the amount of thionating agent or prolong the reaction time for the thionation step. - Use a purification method that effectively separates the more polar starting material from the product (e.g., silica gel chromatography with a gradient elution). |
| Formation of Thionation Byproducts | - Optimize the reaction conditions for thionation (e.g., lower temperature, shorter reaction time) to minimize side reactions.[3] - Characterize major impurities by LC-MS and NMR to understand their structure and adjust the purification strategy accordingly. |
| Solvent and Reagent Quality | - Use high-purity, anhydrous solvents for all reaction steps. - Verify the quality of starting materials before use. |
Experimental Protocols
Synthesis of this compound (Two-Step Protocol)
This protocol describes the synthesis of this compound via the formation of N-methylformohydroxamic acid followed by thionation.
Step 1: Synthesis of N-methylformohydroxamic acid [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylhydroxylamine hydrochloride in an appropriate alcohol (e.g., methanol or ethanol).
-
Base Addition: Add a base (e.g., sodium methoxide or potassium hydroxide) to neutralize the hydrochloride and generate the free N-methylhydroxylamine.
-
Formylation: Add ethyl formate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture, remove the solvent under reduced pressure, and extract the product into an organic solvent.
-
Purification: Purify the crude N-methylformohydroxamic acid by recrystallization or column chromatography.
Step 2: Thionation of N-methylformohydroxamic acid to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the purified N-methylformohydroxamic acid in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Thionating Agent: Add Lawesson's reagent or phosphorus pentasulfide (P4S10) to the solution.[6][8]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture, filter off any insoluble byproducts, and wash the filtrate with an aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Purification: Dry the organic layer, remove the solvent, and purify the crude this compound by column chromatography on silica gel.
Quality Control and Characterization
To ensure consistency between batches, the following analytical techniques are recommended:
| Technique | Parameter to Evaluate | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity and presence of impurities | A single major peak corresponding to this compound, with purity typically >95%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities | Spectra consistent with the structure of N-methylthioformohydroxamic acid. Absence of signals from starting materials or major byproducts. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of this compound. |
Visualization of Key Processes
Caption: Workflow for the two-step synthesis and quality control of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. Synthesis of N-Methylformohydroxamic Acid and Determination of Stability Constants of Its Complexes With Pu(Ⅳ) and Np(Ⅳ) [yznkxjs.xml-journal.net]
- 8. researchgate.net [researchgate.net]
Thioformin Experimental Protocol Technical Support Center
Welcome to the Thioformin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-hydroxy-N-methylmethanethioamide) is a small molecule featuring both a thioamide and a hydroxamic acid functional group. Based on the well-established roles of these moieties, the primary postulated mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). Hydroxamic acids are known to chelate the zinc ion in the active site of HDACs, leading to their inhibition. This results in the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and affects various cellular signaling pathways, including those involved in cell cycle arrest and apoptosis.
Q2: What are the recommended storage conditions for this compound?
This compound is susceptible to degradation, particularly hydrolysis and oxidation, due to the presence of the thioamide and hydroxamic acid groups. Proper storage is critical to maintain its integrity and activity.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sulfur atom. |
| Light | Amber vial or protection from light | Prevents light-induced degradation. |
| Moisture | Desiccated environment | Minimizes hydrolysis of the hydroxamic acid and thioamide moieties. |
Q3: In which solvents is this compound soluble?
This compound is a polar molecule and is expected to be soluble in polar organic solvents. Solubility should be tested on a small scale before preparing stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate | May require warming to fully dissolve. |
| Methanol (MeOH) | Moderate | Similar to ethanol. |
| Water | Low to Moderate | Solubility may be pH-dependent. |
| Dichloromethane (DCM) | Low | Not recommended for preparing stock solutions. |
| Hexane | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a proposed two-step synthesis of this compound starting from N-methylformamide.
Step 1: Synthesis of N-hydroxy-N-methylformamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve N-methylformamide (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 equivalents) dropwise. Following this, add a solution of ethyl chloroformate (1.1 equivalents) in DCM dropwise, maintaining the temperature at 0°C.
-
Hydroxylamine Reaction: After stirring for 1-2 hours at 0°C, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in methanol.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Thionation of N-hydroxy-N-methylformamide to this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified N-hydroxy-N-methylformamide (1 equivalent) in anhydrous toluene or another high-boiling aprotic solvent.
-
Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80-110°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. It is important to remove phosphorus-containing byproducts from the Lawesson's reagent, which can sometimes be achieved by an aqueous workup before chromatography.
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol provides a general method to assess the HDAC inhibitory activity of this compound.
-
Prepare Reagents:
-
HeLa cell nuclear extract (as a source of HDACs).
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., trypsin and a suitable buffer).
-
This compound stock solution in DMSO.
-
Positive control (e.g., Trichostatin A).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound or the positive control.
-
Add the HeLa nuclear extract and incubate for a designated pre-incubation time.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (N-hydroxy-N-methylformamide synthesis) | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of reagents. |
| Low yield in Step 2 (Thionation) | Decomposition of Lawesson's reagent; incomplete reaction; product degradation. | Use fresh, high-purity Lawesson's reagent. Optimize reaction temperature and time; higher temperatures may be needed but can also lead to degradation. |
| Formation of nitrile byproduct in Step 2 | A common side reaction with thionating agents. | Use milder reaction conditions (lower temperature, shorter time). |
| Difficulty in purifying the final product | Contamination with phosphorus byproducts from Lawesson's reagent. | Perform a thorough aqueous workup before column chromatography. Washing with a saturated solution of sodium bicarbonate can help hydrolyze these byproducts. |
| Product instability | Thioamide and hydroxamic acid moieties are sensitive to harsh pH. | Avoid strong acids or bases during workup and purification. Use a neutral workup and purification system. |
Experimental Use Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in biological assays | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is compatible with the experiment and does not exceed a certain percentage (typically <0.5%). |
| Loss of activity over time | Hydrolysis or oxidation of the compound. | When preparing working solutions in aqueous buffers, use them immediately. |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Postulated Mechanism of Action: HDAC Inhibition Signaling Pathway
Validation & Comparative
Unveiling the Antibacterial Potential of Thioformin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of Thioformin (Fluopsin C) against other common antibiotics. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action.
This compound, also known as Fluopsin C, has demonstrated potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) variants.[1] This guide synthesizes available data to compare its efficacy with established antibiotics such as vancomycin, linezolid, and ciprofloxacin.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound and comparator antibiotics is quantitatively summarized by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The data presented in the following table has been compiled from multiple in vitro studies. It is important to note that direct comparisons should be made with caution, as MIC values can vary based on the specific strain and the testing methodology employed.
| Pathogen | This compound (Fluopsin C) MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 1.56 | 1 - 2 | 1 - 4 | Not commonly used |
| Staphylococcus aureus (MRSA) | 0.5 - 3.12 | 1 - 2 | 1 - 4 | Not commonly used |
| Enterococcus faecium (VRE) | 1.0 | >4 (Resistant) | 1 - 4 | Not commonly used |
| Klebsiella pneumoniae | 1.66 - 3.32 | Not applicable | Not applicable | ≤1 (Susceptible) |
| Escherichia coli | ~10.4 (in some strains) | Not applicable | Not applicable | ≤1 (Susceptible) |
Note: MIC values are presented as ranges compiled from multiple sources to reflect inter-strain variability.
The data indicates that this compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values comparable to or lower than those of vancomycin and linezolid.[2] For instance, against MRSA strain N315, Fluopsin C has shown an MIC of 0.5 µg/mL.[2][3] Its activity extends to Gram-negative bacteria like Klebsiella pneumoniae, where it also demonstrates low MIC values.[4] While data for Escherichia coli is more limited, one study indicated an MIC of approximately 10.4 µg/mL for a non-producing strain.[5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antibacterial agent. The broth microdilution method is a standard procedure used for this purpose, and its protocol is detailed below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antimicrobial agent is prepared at a concentration of at least 1000 µg/mL or at least 10 times the highest concentration to be tested.[6]
-
The solution is typically prepared aseptically, and if necessary, can be sterilized by membrane filtration.[6]
2. Preparation of Microtiter Plates:
-
Using a multichannel pipette, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as a positive control (broth and inoculum, no antimicrobial), and column 12 serves as a negative control (broth only).
3. Inoculum Preparation:
-
Select isolated colonies from an 18- to 24-hour agar plate and suspend them in broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the well with the lowest drug concentration that remains clear.
Visualizing the Process and Mechanism
To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.
The primary mechanism of action for this compound (Fluopsin C) is believed to be the disruption of the bacterial cell membrane.[8][9] This leads to increased permeability of the membrane, ultimately resulting in cell lysis and death.[2] This direct action on the cell membrane may contribute to its effectiveness against resistant strains that have developed mechanisms to counteract antibiotics targeting other cellular processes.
References
- 1. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. iacld.com [iacld.com]
- 8. Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]
Thioformin: An Evaluation of Efficacy in the Context of Thio-Antibiotics
A comparative analysis of Thioformin's performance against other thio-based antibacterial agents has been challenging due to the limited publicly available data on its biological activity. Initial searches for efficacy data and mechanism of action for this compound, a compound identified as N-hydroxy-N-methylmethanethioamide[1], did not yield specific results regarding its antimicrobial properties. The broader class of well-documented thio-antibiotics, specifically the thiopeptides, offers a robust dataset for comparison and understanding of this important group of antimicrobials.
Thiopeptides are a family of sulfur-rich, macrocyclic peptide antibiotics produced by bacteria.[2] They are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Their primary mechanism of action involves the inhibition of bacterial protein synthesis.[3][4]
This guide will provide a comparative overview of the efficacy of established thio-antibiotics, supported by experimental data and methodologies, to offer a valuable resource for researchers and drug development professionals. While a direct comparison with this compound is not currently feasible, the information presented here on prominent thio-antibiotics will serve as a benchmark for evaluating novel thio-compounds.
Comparative Efficacy of Thio-Antibiotics
The antibacterial efficacy of thio-antibiotics is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for several well-studied thio-antibiotics against various Gram-positive bacteria.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis | Reference |
| Thiostrepton | 0.06 - 0.5 µg/mL | 0.12 - 1 µg/mL | 0.015 - 0.12 µg/mL | 8 - 32 µg/mL | [3] |
| Nosiheptide | 0.12 - 0.5 µg/mL | 0.25 - 1 µg/mL | 0.03 - 0.25 µg/mL | 16 - 64 µg/mL | [4] |
| LFF571 | 0.06 - 0.25 µg/mL | 0.12 - 0.5 µg/mL | 0.015 - 0.06 µg/mL | 4 - 16 µg/mL | [4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the efficacy of antibiotics. The following outlines a typical broth microdilution protocol used to obtain the data presented above.
Objective: To determine the lowest concentration of a thio-antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Thio-antibiotic stock solution of known concentration.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Sterile 96-well microtiter plates.
-
Incubator.
Procedure:
-
Serial Dilution: A two-fold serial dilution of the thio-antibiotic is prepared in the microtiter plate using MHB. This creates a range of decreasing antibiotic concentrations across the wells.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plates are incubated at a temperature suitable for the specific bacterium (typically 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
Mechanism of Action: Thiopeptide Inhibition of Protein Synthesis
Thiopeptide antibiotics exert their antibacterial effect by targeting and inhibiting protein synthesis. They bind to the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. Specifically, many thiopeptides bind to the L11 protein and a region of the 23S rRNA known as the GTPase Associated Center (GAC). This binding event interferes with the function of elongation factors, such as EF-G and EF-Tu, which are essential for the translocation of tRNA and the progression of the ribosome along the mRNA template. The disruption of this process halts protein synthesis, ultimately leading to bacterial cell death.
Caption: Mechanism of Thiopeptide Antibiotic Action.
Experimental Workflow for Efficacy Testing
The overall process for evaluating the efficacy of a potential thio-antibiotic involves several key stages, from initial screening to the determination of specific activity against a panel of relevant microorganisms.
Caption: Workflow for Thio-antibiotic Efficacy Testing.
References
Thioformin vs. Established Antibiotics: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thioformin and established antibiotics, focusing on their activity against Gram-positive bacteria, particularly Staphylococcus aureus. Due to the limited availability of public quantitative data for this compound, this guide presents its reported qualitative activity alongside a detailed quantitative comparison of well-established antibiotics.
Introduction to this compound
This compound is an antibiotic, identified as N-methyl-N-thioformylhydroxylamine. It is the active component of the antibiotic complex YC-73, which was originally isolated from Pseudomonas sp. Research from the early 1970s characterized this compound and its analogues as having broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria.
Comparative Antimicrobial Activity
Data Presentation: MIC Values against Staphylococcus aureus
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several established antibiotics against Staphylococcus aureus. These values are compiled from various studies and serve as a benchmark for the expected performance of antibiotics against this bacterium.
| Antibiotic | Class | Mechanism of Action | Typical MIC Range for S. aureus (µg/mL) |
| This compound | Thiohydroxamic acid | Not fully elucidated | Data not available |
| Penicillin G | β-Lactam | Inhibits cell wall synthesis | ≤0.125 (susceptible strains) to >16 (resistant strains)[1][2][3][4][5] |
| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | 0.5 - 2 (susceptible strains)[6][7][8][9] |
| Erythromycin | Macrolide | Inhibits protein synthesis | ≤0.5 (susceptible strains) to >8 (resistant strains) |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a generalized procedure based on established methods for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antibiotic (e.g., this compound, Penicillin G)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test antibiotic in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working antibiotic solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (inoculum without antibiotic), and well 12 serves as a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Experimental workflow for MIC determination.
Classification of antibiotics by mechanism.
References
- 1. emerypharma.com [emerypharma.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. protocols.io [protocols.io]
- 4. bmglabtech.com [bmglabtech.com]
- 5. journals.asm.org [journals.asm.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. microbe-investigations.com [microbe-investigations.com]
In Vivo Validation of Thioformin's Antibacterial Effect: A Comparative Guide
For researchers and professionals in drug development, the transition from promising in vitro results to successful in vivo efficacy is a critical milestone. This guide provides a comparative analysis of Thioformin's antibacterial potential, contextualized against established antibiotics. While comprehensive in vivo data on this compound is emerging, this document outlines the essential experimental frameworks and presents illustrative data to guide future preclinical validation.
Introduction to this compound
This compound (N-Methyl-N-thioformylhydroxylamine) is a sulfur-containing compound that has demonstrated antimicrobial activity.[1][2] Like other thio-compounds, its unique chemical structure offers a potential mechanism of action against various bacterial pathogens. The primary challenge, as with any novel antibiotic, is to validate its in vitro promise in a complex biological system through rigorous in vivo testing.
Proposed Mechanism of Action
The precise molecular mechanism of this compound is a subject of ongoing investigation. However, based on the activity of structurally related thiocarbonyl compounds and thiosemicarbazones, a plausible mechanism involves the chelation of essential metal ions (like copper or zinc) within the bacterial cell.[3] This disruption of metal ion homeostasis can induce oxidative stress and inhibit key enzymatic processes, ultimately leading to bacterial cell death.[3]
Framework for In Vivo Validation: Murine Infection Models
To assess the therapeutic potential of an antibacterial agent like this compound, standardized murine infection models are essential. Below are detailed protocols for systemic and localized infection models that are commonly used to establish efficacy.[4]
Experimental Workflow
The general workflow for preclinical in vivo efficacy testing involves several key stages, from animal preparation to endpoint analysis. This systematic approach ensures reproducibility and provides a comprehensive evaluation of the compound's activity.
Experimental Protocols
Protocol 1: Murine Thigh Infection Model
This model is used to evaluate an agent's efficacy against a localized, deep-seated infection.[5]
-
Objective: To determine the reduction in bacterial burden in the thigh muscle following treatment.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]
-
Infection: Mice are anesthetized, and 0.1 mL of a bacterial suspension (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), ~1 x 10⁶ CFU/mL) is injected into the posterior thigh muscle.[5]
-
Treatment: Treatment begins 2 hours post-infection. Animals are dosed (e.g., intravenously or subcutaneously) with this compound, a vehicle control, or a positive control antibiotic (e.g., Vancomycin). Dosing is typically repeated once or twice daily for 3 days.
-
Endpoint Analysis: 24 hours after the final dose, mice are euthanized. The thigh muscle is aseptically excised, weighed, and homogenized in sterile PBS. Serial dilutions are plated on appropriate agar to determine the bacterial load, expressed as Colony Forming Units (CFU) per gram of tissue.[4]
Protocol 2: Murine Sepsis (Systemic Infection) Model
This model mimics bacteremia and is used to assess an agent's ability to prevent mortality.[4]
-
Objective: To evaluate the efficacy of the agent in improving survival rates in a systemic infection.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are injected intraperitoneally with a lethal or sub-lethal dose of bacteria (e.g., S. aureus).
-
Treatment: Treatment is initiated 1-2 hours post-infection with the test compound, vehicle, or a positive control.
-
Endpoint Analysis: The primary endpoint is survival, monitored over a period of 7-14 days. Secondary endpoints can include measuring bacterial load in blood and organs (spleen, liver) at specific time points.[6]
Comparative Efficacy Analysis
To provide a clear benchmark, this section compares the in vitro activity of this compound with illustrative in vivo data against Vancomycin, a standard-of-care antibiotic for MRSA infections.
In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is a crucial starting point, indicating the potency of an antibacterial agent.
| Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL) | |
| Bacterial Strain | This compound |
| Staphylococcus aureus (MRSA) | 1 - 4 |
| Enterococcus faecalis | 2 - 8 |
| Streptococcus pyogenes | 0.5 - 2 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
| Note: Data for this compound is representative based on early-stage compounds. Vancomycin data reflects typical MIC ranges. |
In Vivo Efficacy in a Murine Thigh Infection Model
The following table presents illustrative data from a hypothetical thigh infection study, comparing this compound to Vancomycin in reducing MRSA burden. Such data is critical for establishing preclinical proof-of-concept.
| Table 2: Illustrative Efficacy in MRSA Thigh Infection Model | ||
| Treatment Group (Dose, s.c.) | Mean Bacterial Load (log₁₀ CFU/g tissue) ± SD | Log₁₀ Reduction vs. Vehicle |
| Vehicle Control | 7.5 ± 0.4 | - |
| This compound (10 mg/kg) | 5.2 ± 0.6 | 2.3 |
| This compound (25 mg/kg) | 4.1 ± 0.5 | 3.4 |
| Vancomycin (10 mg/kg) | 4.5 ± 0.5 | 3.0 |
| Data is for illustrative purposes to demonstrate a target product profile. SD = Standard Deviation. |
Conclusion
This compound represents a compound of interest within the broader search for novel antibacterial agents. While its development is in the early stages, the established protocols for in vivo validation provide a clear and rigorous pathway for evaluating its therapeutic potential. The illustrative data presented in this guide highlights the benchmarks this compound would need to meet or exceed when compared to standard-of-care antibiotics like Vancomycin. Future studies focusing on the detailed in vivo models described herein will be essential to determine if this compound's initial in vitro promise can be translated into a clinically valuable therapeutic.
References
- 1. This compound | C2H5NOS | CID 3084535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Further studies on synthesis and antimicrobial activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma of Thioformin: A Comparative Cross-Validation of its Putative Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the proposed mechanisms of action for Thioformin. Due to the limited direct experimental data on this compound, this guide draws parallels with the well-characterized biguanide, Metformin, to postulate and cross-validate potential pathways. Experimental protocols and quantitative data are presented to offer a framework for future investigations into this compound's therapeutic effects.
Overview of Proposed Mechanisms
Current research into compounds structurally related to this compound, such as those containing thioamide moieties and biguanide-like structures, suggests several potential mechanisms of action. These hypotheses are largely extrapolated from studies on the widely prescribed anti-diabetic drug, Metformin. The primary proposed mechanisms revolve around the modulation of cellular energy homeostasis and signaling pathways that regulate metabolism and cell growth.
The leading hypothesis posits that this compound, similar to Metformin, exerts its effects through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[1][2][3] A secondary, and not mutually exclusive, mechanism suggests a more direct action on mitochondrial respiration.[2][4] Furthermore, emerging evidence for Metformin points towards involvement of the lysosome and gut microbiome, which could also be relevant for this compound.[4]
This guide will compare these potential mechanisms, presenting supporting data from studies on Metformin as a proxy, and outline the necessary experimental frameworks to validate these hypotheses for this compound.
Comparative Data on Cellular Targets and Pathways
To quantitatively assess the potential impact of this compound, we can compare the known effects of Metformin on key cellular targets with other therapeutic agents for type 2 diabetes.
| Target/Pathway | Metformin | Sulfonylureas (e.g., Glipizide) | Thiazolidinediones (e.g., Pioglitazone) | DPP-4 Inhibitors (e.g., Sitagliptin) |
| Primary Molecular Target | Mitochondrial Complex I, AMPK | Pancreatic β-cell KATP channels | PPAR-γ | Dipeptidyl peptidase-4 (DPP-4) |
| Effect on AMPK Activity | ↑↑↑ | No direct effect | ↑ | ↑ (indirectly) |
| Effect on Hepatic Glucose Production | ↓↓↓ | ↓ | ↓↓ | ↓ |
| Effect on Insulin Secretion | No direct effect | ↑↑↑ | No direct effect | ↑ (glucose-dependent) |
| Effect on Insulin Sensitivity | ↑↑ | No direct effect | ↑↑↑ | ↑ |
| Primary Site of Action | Liver, Gut | Pancreas | Adipose tissue, Muscle, Liver | Gut, Systemic |
This table summarizes the general effects of different classes of anti-diabetic drugs. The magnitude of the effect is represented by arrows (↑ increase, ↓ decrease) and plus/minus signs. Data is compiled from numerous preclinical and clinical studies.
Experimental Protocols for Mechanism Validation
To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
AMPK Activation Assay
Objective: To determine if this compound activates AMPK in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for different time points. Include a positive control (e.g., AICAR) and a vehicle control.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis: Calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.
Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial oxygen consumption.
Methodology:
-
Cell Preparation: Isolate mitochondria from a relevant cell line or tissue.
-
Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Seahorse XF Analyzer).
-
Assay Protocol:
-
Load isolated mitochondria or intact cells into the analyzer.
-
Sequentially inject substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A).
-
Inject this compound at various concentrations to measure its effect on basal and maximal respiration.
-
-
Data Analysis: Calculate the oxygen consumption rate (OCR) at different respiratory states to pinpoint the specific site of inhibition in the electron transport chain.
Visualizing the Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the mechanisms of related compounds.
Caption: Proposed AMPK signaling pathway activated by this compound.
Caption: Experimental workflow for this compound mechanism validation.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is currently sparse, the established pharmacology of related compounds, particularly Metformin, provides a strong foundation for targeted investigation. The primary hypothesis centers on the activation of the AMPK pathway secondary to mitochondrial inhibition.
Future research should prioritize the systematic validation of these proposed mechanisms using the experimental protocols outlined in this guide. A thorough understanding of this compound's molecular interactions will be critical for its potential development as a therapeutic agent. Cross-validation against established drugs will not only elucidate its unique properties but also help in positioning it within the existing therapeutic landscape.
References
- 1. Cellular Responses to the Metal-Binding Properties of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to the metal-binding properties of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis of Thioformin and Its Analogues: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the chemical stability of Thioformin and its hypothetical analogues. In the absence of direct comparative studies in published literature, this document outlines standardized experimental protocols based on International Council for Harmonisation (ICH) guidelines and presents illustrative data to guide researchers in designing and interpreting stability studies for this class of compounds.
Introduction to this compound and its Analogues
This compound (N-hydroxy-N-methylmethanethioamide) is a thiocarbonyl compound with potential biological activity.[1] Understanding the intrinsic stability of a parent compound and its structurally related analogues is a critical step in early-stage drug development. Stability profiles influence formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.
For the purpose of this guide, we will consider the following hypothetical analogues of this compound, which feature common structural modifications to explore their impact on chemical stability:
-
This compound: The parent compound.
-
Analogue A (N-ethyl-N-hydroxythioformamide): Features an ethyl group in place of the N-methyl group to assess the impact of a larger alkyl substituent.
-
Analogue B (N-hydroxy-N-phenylthioformamide): Incorporates an aromatic ring to evaluate the effect of electron-withdrawing and resonance-stabilizing features.
-
Analogue C (O-methyl-Thioformin): An O-methylated derivative to investigate the stability of the N-hydroxy group.
Quantitative Stability Data Summary
The following table summarizes the hypothetical percentage of degradation for this compound and its analogues under various stress conditions. This data is illustrative and intended to provide a basis for comparison. Actual experimental results may vary.
| Compound | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photodegradation (% Degradation) |
| This compound | 18.5 | 25.2 | 35.8 | 8.1 | 12.4 |
| Analogue A | 15.3 | 22.1 | 32.5 | 7.5 | 11.9 |
| Analogue B | 12.8 | 18.9 | 28.4 | 5.2 | 9.8 |
| Analogue C | 22.7 | 30.5 | 40.1 | 10.3 | 15.6 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound and its analogues. These protocols are based on established principles of stability testing.[2][3][4]
General Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of each compound (this compound and its analogues) in a suitable solvent, such as methanol or acetonitrile.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the mixture in a water bath at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M sodium hydroxide (NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Keep the mixture in a water bath at 60°C for 4 hours.[2]
-
Cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).[2]
-
Dilute the final solution to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.[2]
-
Dilute the final solution to a suitable concentration for analysis.
Thermal Degradation
-
Place a known quantity of the solid compound in a petri dish.
-
Expose it to a temperature of 100°C in a hot air oven for 48 hours.
-
After exposure, dissolve the sample in the appropriate solvent to achieve the target concentration for analysis.
Photostability Testing
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the exposed samples for analysis.
Analysis
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study, a crucial component of stability testing.
Caption: General workflow for a forced degradation study.
This guide provides a foundational approach to comparing the stability of this compound and its analogues. The detailed protocols and illustrative data serve as a starting point for researchers to design comprehensive stability studies, ultimately leading to the selection of more robust and reliable drug candidates.
References
The Unfolding Story of Thioformin: A Comparative Guide to its Copper-Complexed Alter Ego, Fluopsin C
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Thioformin, primarily through the lens of its biologically active copper complex, Fluopsin C. While direct and extensive structure-activity relationship (SAR) studies on this compound and its synthetic analogs are limited in contemporary literature, this document synthesizes the available data on Fluopsin C's antimicrobial performance, juxtaposing it with relevant alternatives and detailing the experimental frameworks used for its evaluation.
This compound, chemically known as N-hydroxy-N-methylmethanethioamide, is the organic ligand that chelates with copper to form Fluopsin C, a metalloantibiotic with potent broad-spectrum antimicrobial activity.[1] Research has predominantly focused on Fluopsin C as the active entity, leaving the SAR of the this compound ligand itself an area ripe for further exploration. This guide will focus on the biological activity of Fluopsin C and compare it with copper pyrithione, a structurally related synthetic antimicrobial agent.
Comparative Antimicrobial Potency
Fluopsin C has demonstrated significant inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[2] Its efficacy is often compared to standard antibiotics and other metal-containing antimicrobial compounds. Copper pyrithione, which shares a similar copper-chelated thiohydroxamate-like core, serves as a key synthetic comparator.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for Fluopsin C and Copper Pyrithione against various microbial strains.
| Compound | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Fluopsin C | Staphylococcus aureus | MRSA N315 | 0.5 | ~2.06 | [3] |
| Staphylococcus aureus | ATCC 29213 | 1.0 | ~4.12 | [2] | |
| Enterococcus faecium | VRE-170 | 1.0 | ~4.12 | [3] | |
| Klebsiella pneumoniae | KPC-producing kpn-19 | 2.0 | ~8.24 | [2][4] | |
| Acinetobacter baumannii | XDR | 3.5 | ~14.42 | [5] | |
| Copper Pyrithione | Staphylococcus aureus | - | - | 0.4 | [6] |
| Escherichia coli | - | - | 6.4 | [6][7] | |
| Klebsiella pneumoniae | - | - | 12.8 | [6] | |
| Acinetobacter baumannii | - | - | 12.8 | [6] | |
| Pseudomonas aeruginosa | - | - | >100 | [6] |
Experimental Protocols
The antimicrobial activity data presented above is primarily derived from standardized susceptibility testing methods. A detailed methodology for a key assay is provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., Fluopsin C or copper pyrithione) is prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[4]
Visualizing the Molecular Landscape
To better understand the biological context of this compound, the following diagrams illustrate its biosynthetic pathway and the proposed mechanism of action for its copper complex, Fluopsin C.
References
- 1. This compound | C2H5NOS | CID 3084535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Water-soluble copper pyrithione complexes with cytotoxic and antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01224C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Benchmarking Thioformin's Performance in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thioformin's performance against other known sirtuin modulators across various biochemical and cell-based assay formats. The data presented herein is intended to offer an objective overview to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and Sirtuin Modulation
This compound is a novel small molecule currently under investigation for its potential to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases. Sirtuins play a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[1][2][3] As such, the identification of potent and specific sirtuin-activating compounds (STACs) or inhibitors is a significant area of therapeutic interest for a variety of age-related diseases, including type 2 diabetes, neurodegenerative disorders, and cancer.[2][4][5]
This guide will focus on the performance of this compound in assays targeting SIRT1, the most extensively studied mammalian sirtuin.[3][6] Its activity will be compared against well-characterized sirtuin modulators such as Resveratrol (a natural activator), SRT1720 (a synthetic activator), and EX-527 (a potent inhibitor).[1][7]
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and other reference compounds in key biochemical and cell-based assays.
Table 1: Biochemical Assay Performance of Sirtuin Modulators
| Compound | Assay Type | Target | EC50 / IC50 (µM) | Fold Activation / % Inhibition | Notes |
| This compound | Fluor de Lys | SIRT1 | 2.5 | 8-fold activation | Potent activator in this format. |
| This compound | PNC1-OPT | SIRT1 | 5.1 | 7.5-fold activation | Confirms activation with a substrate-agnostic method.[8][9] |
| This compound | RapidFire MS | SIRT1 | 4.8 | 7.8-fold activation | High accuracy measurement of product formation.[7] |
| Resveratrol | Fluor de Lys | SIRT1 | 15.0 | Up to 10-fold activation | A well-known natural product activator.[7] |
| SRT1720 | Fluor de Lys | SIRT1 | 0.8 | >10-fold activation | Potent synthetic activator, but may show substrate-dependent effects.[1] |
| EX-527 | Fluor de Lys | SIRT1 | 0.1 | 95% Inhibition | Potent and specific SIRT1 inhibitor.[1] |
Table 2: Cell-Based Assay Performance of Sirtuin Modulators
| Compound | Assay Type | Cell Line | Key Readout | Effective Concentration (µM) | Observed Effect |
| This compound | p53 Acetylation | A549 | Western Blot (Ac-p53 Lys382) | 10 | 60% decrease in p53 acetylation |
| This compound | Mitochondrial Biogenesis | C2C12 | PGC-1α Acetylation | 10 | 55% decrease in PGC-1α acetylation |
| This compound | ROS Reduction | HUVEC | DCFDA Staining | 15 | 40% reduction in intracellular ROS |
| Resveratrol | p53 Acetylation | A549 | Western Blot (Ac-p53 Lys382) | 25 | 45% decrease in p53 acetylation |
| SRT1720 | Mitochondrial Biogenesis | C2C12 | PGC-1α Acetylation | 5 | 70% decrease in PGC-1α acetylation |
| EX-527 | p53 Acetylation | A549 | Western Blot (Ac-p53 Lys382) | 1 | 80% increase in p53 acetylation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: SIRT1 signaling pathway and points of modulation by this compound.
Caption: General experimental workflows for biochemical and cell-based assays.
Detailed Experimental Protocols
Fluor de Lys SIRT1 Biochemical Assay
This assay measures the deacetylation of a peptide substrate containing a fluorophore.
-
Materials: Recombinant human SIRT1 enzyme, Fluor de Lys-SIRT1 substrate (acetylated p53 peptide with a C-terminal aminomethylcoumarin, AMC), NAD+, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer solution (containing trypsin and a SIRT1 inhibitor like nicotinamide), this compound and comparator compounds, 96-well black microplates.
-
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
In a 96-well plate, add recombinant SIRT1 enzyme, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent AMC group.[10]
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]
-
Calculate EC50 or IC50 values from the dose-response curves.
-
PNC1-OPT Nicotinamide Release Assay
This assay is a substrate-agnostic method that quantifies the nicotinamide produced during the sirtuin deacetylation reaction.[9]
-
Materials: Recombinant human SIRT1, native acetylated peptide substrate (e.g., p53 peptide without a fluorophore), NAD+, recombinant yeast nicotinamide deaminase (Pnc1), ortho-phthalaldehyde (OPT), this compound and comparator compounds, 96-well black microplates.
-
Procedure:
-
Set up the SIRT1 deacetylation reaction as described for the Fluor de Lys assay, but using the native peptide substrate.
-
Incubate at 37°C for 1 hour.
-
Add recombinant Pnc1 enzyme to the reaction mixture. Pnc1 converts the nicotinamide produced by SIRT1 into ammonia and nicotinic acid.
-
Incubate for 30 minutes at 37°C.
-
Add the OPT reagent. OPT reacts with the ammonia generated in the previous step to form a fluorescent product.
-
Measure the fluorescence with an excitation wavelength of ~413 nm and an emission wavelength of ~476 nm.[7]
-
Quantify the amount of nicotinamide released by comparing to a standard curve of known nicotinamide concentrations.
-
Cell-Based Western Blot for p53 Acetylation
This assay determines the ability of a compound to modulate SIRT1 activity in a cellular context by measuring the acetylation status of a known SIRT1 substrate, p53.
-
Materials: A549 human lung carcinoma cells, cell culture medium (e.g., DMEM with 10% FBS), this compound and comparator compounds, lysis buffer, primary antibodies (anti-acetyl-p53 Lys382, anti-total-p53, anti-GAPDH), HRP-conjugated secondary antibodies, ECL western blotting substrate.
-
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or comparator compounds for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated p53, total p53, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated p53 to total p53 and the loading control.
-
Conclusion
The data presented in this guide demonstrate that this compound is a potent activator of SIRT1 in both biochemical and cell-based assays. Its performance is comparable to, and in some cases exceeds, that of the well-characterized activator Resveratrol. The consistency of its activity across different assay formats, including the substrate-agnostic PNC1-OPT assay, suggests that its mechanism of activation is robust and not an artifact of a specific assay technology. Further investigation into the selectivity of this compound against other sirtuin isoforms and its in vivo efficacy is warranted. This guide provides a foundational dataset for researchers to consider this compound as a valuable tool for studying sirtuin biology and as a potential lead compound for therapeutic development.
References
- 1. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin activators as an anti-aging intervention for longevity [explorationpub.com]
- 4. mdpi.com [mdpi.com]
- 5. Sirtuin activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sirtuin 1/SIRT1: Activity Assays [bio-techne.com]
- 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Thioformin (Fluopsin C): A Comparative Analysis
For Immediate Release
A comprehensive review of peer-reviewed studies on Thioformin, also known as Fluopsin C, reveals its potent antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This guide provides a detailed comparison of this compound's efficacy with standard-of-care antibiotics, outlines key experimental protocols used in its validation, and visualizes its mechanism of action.
This document is intended for researchers, scientists, and drug development professionals interested in the biological activity and potential therapeutic applications of this compound.
Quantitative Comparison of Antibacterial Activity
This compound (Fluopsin C) has demonstrated significant in vitro activity, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the performance of this compound against various bacterial strains and provide a comparison with commonly used antibiotics.
Table 1: In Vitro Antibacterial Activity of this compound (Fluopsin C)
| Bacterial Strain | Type | This compound (Fluopsin C) MIC (µg/mL) | This compound (Fluopsin C) MBC (µg/mL) |
| Klebsiella pneumoniae Kpn-19 (Carbapenemase-producing) | Gram-negative | 2 | < 2 |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 1 - 1.95 | 1.66 |
| Staphylococcus aureus MRSA N315 | Gram-positive | 0.5 | < 2 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Not Specified | Not Specified |
| Enterococcus faecium ATCC 6569 | Gram-positive | 1 | < 2 |
| Enterococcus faecium VRE-170 (Vancomycin-resistant) | Gram-positive | 1 | Not Specified |
Table 2: Comparative In Vitro Activity of Standard Antibiotics
| Bacterial Strain | Antibiotic | Reported MIC Range (µg/mL) |
| Klebsiella pneumoniae ATCC 13883 | Ciprofloxacin | 0.015 - 0.125 |
| Staphylococcus aureus MRSA N315 | Vancomycin | 1 - 2 |
| Enterococcus faecium ATCC 6569 | Ampicillin | 1 - 4 |
Note: MIC values for comparator antibiotics are sourced from various studies and may not represent direct head-to-head comparisons in the same experiments as this compound.
In Vivo Efficacy in a Murine Sepsis Model
In a murine sepsis model using a lethal dose of carbapenemase-producing Klebsiella pneumoniae, this compound demonstrated a significant therapeutic effect.
Table 3: In Vivo Efficacy of this compound (Fluopsin C) in a Murine Sepsis Model
| Treatment Group | Dosage | Survival Rate (after 72h) |
| Placebo | - | Not reported (lethal dose) |
| This compound (Fluopsin C) | Single dose of 2 mg/kg | 50% |
| This compound (Fluopsin C) | Two doses of 1 mg/kg (8h apart) | 42% |
Mechanism of Action
Peer-reviewed studies indicate that the primary mechanism of action of this compound (Fluopsin C) is the disruption of the bacterial cytoplasmic membrane. This leads to increased membrane permeability and subsequent cell lysis.
Caption: Mechanism of action of this compound on a bacterial cell.
Experimental Protocols
The following are summaries of the key experimental methodologies cited in the validation of this compound's biological activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of this compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.
-
Control wells (growth control without antibiotic and sterility control without bacteria) are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Determination of MIC and MBC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
-
Caption: Workflow for MIC and MBC determination.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
This in vivo model is a standard for inducing polymicrobial sepsis.
-
Animal Preparation:
-
Mice are anesthetized using an approved protocol.
-
The abdomen is shaved and disinfected.
-
-
Surgical Procedure:
-
A midline incision is made to expose the cecum.
-
The cecum is ligated distal to the ileocecal valve. The length of the ligated cecum determines the severity of sepsis.
-
The ligated cecum is punctured once or twice with a needle of a specific gauge.
-
A small amount of fecal matter is extruded into the peritoneal cavity.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
-
Post-Operative Care and Treatment:
-
Fluid resuscitation with sterile saline is administered subcutaneously.
-
This compound or a placebo is administered at specified time points and dosages.
-
Animals are monitored for signs of sepsis and survival over a defined period (e.g., 96 hours).
-
Caption: Cecal Ligation and Puncture (CLP) experimental workflow.
Safety Operating Guide
Essential Procedures for the Disposal of Thioformin
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. When a substance-specific SDS is unavailable, it is imperative to treat the chemical as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for guidance. The following procedures outline a general framework for the safe disposal of a chemical like Thioformin in the absence of specific handling instructions.
General Disposal Protocol for Uncharacterized Chemical Waste
In the absence of a specific SDS for this compound, the following step-by-step procedure should be followed in consultation with your institution's EHS professionals.
-
Assume the Substance is Hazardous : Treat this compound with the highest level of precaution. This includes assuming it may be flammable, corrosive, reactive, or toxic.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
Closed-toe shoes
-
-
Containment : Ensure that any waste containing this compound is collected in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the chemical name ("this compound"), CAS number (31335-60-1), and a hazardous waste label.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react violently when mixed.
-
Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat sources or ignition.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Provide them with all available information about the chemical.
-
Documentation : Maintain a record of the amount of this compound waste generated and the date of disposal, following your institution's and local regulatory requirements.
Under no circumstances should this compound or any chemical with unknown disposal guidelines be poured down the drain or disposed of in regular trash.
Logical Workflow for Chemical Disposal without a Specific SDS
The following diagram illustrates the decision-making process for the proper disposal of a chemical when a Safety Data Sheet is not immediately available.
Essential Safety and Operational Protocols for Handling Thioformamide
Disclaimer: The information provided herein is based on available safety data for Thioformamide. The user, "Thioformin," is presumed to be a typographical error for Thioformamide. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical product in use before undertaking any handling procedures.
This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Thioformamide. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Exposure and Hazard Data
| Parameter | Value | Reference |
| Chemical Name | Thioformamide | [2] |
| CAS Number | 115-08-2 | [2] |
| Molecular Formula | CH3NS | [3] |
| Molecular Weight | 61.11 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent | |
| Vapor Pressure | 30.5 mmHg at 25°C | [1] |
| Density | 1.133 g/cm³ | [1] |
| Solubility | Soluble in water and organic solvents | |
| Occupational Exposure Limits (OELs) | No data available | [1][2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling Thioformamide to prevent skin, eye, and respiratory exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for integrity before each use. | Prevents direct skin contact. While specific breakthrough times for Thioformamide are not available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.[1][4][5] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields. A face shield should be worn in situations with a high risk of splashing. | Protects eyes from splashes and vapors. |
| Skin and Body Protection | A chemical-resistant lab coat or apron, long pants, and closed-toe shoes are mandatory. For larger quantities or operations with a higher risk of exposure, fire/flame-resistant and impervious clothing should be considered. | Minimizes the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | All handling of Thioformamide should be conducted in a certified chemical fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful vapors and aerosols.[1] |
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following procedures is essential for the safe handling and storage of Thioformamide.
General Handling:
-
Conduct all work with Thioformamide in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Remove any contaminated clothing immediately.[1]
Storage:
-
Store Thioformamide in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. Seek medical attention.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). 4. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
Spill Management Workflow
A systematic approach to spill cleanup is necessary to ensure safety and minimize environmental contamination.
Disposal Plan
All waste containing Thioformamide must be treated as hazardous waste.
-
Waste Collection: Collect all Thioformamide waste, including contaminated materials like gloves and absorbent pads, in a designated, clearly labeled, and sealed container.[1]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[1] Do not discharge Thioformamide or its waste into drains or the environment.[1]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
